molecular formula C9H20O2 B1144111 NSC 5416-d14 CAS No. 1219805-89-6

NSC 5416-d14

Katalognummer: B1144111
CAS-Nummer: 1219805-89-6
Molekulargewicht: 174.34 g/mol
InChI-Schlüssel: ALVZNPYWJMLXKV-ODSOAMBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 5416-d14, also known as this compound, is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 174.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononane-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVZNPYWJMLXKV-ODSOAMBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-89-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219805-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Unveiling the Anti-Angiogenic Mechanism of SU5416 (Semaxanib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SU5416, also known as Semaxanib and often misidentified as NSC 5416, is a synthetic indole-based compound that has been investigated for its potent anti-cancer properties. Its primary mechanism of action lies in its ability to selectively inhibit angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the molecular mechanism of SU5416, supported by experimental data and visual representations of the signaling pathways involved.

Core Mechanism: Selective Inhibition of VEGFR-2 Tyrosine Kinase

SU5416 functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain-Containing Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1)[1]. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in mediating the downstream cellular effects of Vascular Endothelial Growth Factor (VEGF). The binding of VEGF to VEGFR-2 triggers a cascade of signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.

The inhibitory action of SU5416 is targeted at the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. By competitively binding to this site, SU5416 prevents the autophosphorylation of the receptor, a crucial step in its activation. This blockade of VEGFR-2 signaling effectively abrogates the pro-angiogenic signals mediated by VEGF, leading to an inhibition of tumor vascularization and subsequent tumor growth[1].

Cellular and Physiological Effects

The targeted inhibition of VEGFR-2 by SU5416 results in a cascade of anti-angiogenic effects:

  • Inhibition of Endothelial Cell Mitogenesis: SU5416 has been shown to inhibit the VEGF-dependent proliferation of human endothelial cells in vitro[1].

  • Suppression of Tumor Growth: Systemic administration of SU5416 in preclinical models has demonstrated significant inhibition of subcutaneous tumor growth across various cancer types[1].

  • Anti-Vascular Effects: Tumors from SU5416-treated animals have been observed to be paler in appearance, a macroscopic indication of reduced vascularization[1].

It is noteworthy that SU5416's inhibitory action is selective for endothelial cells, with no direct growth-inhibitory effects on a variety of tumor cells in vitro[1]. This highlights that the primary anti-tumor effect of SU5416 is mediated through the inhibition of angiogenesis rather than direct cytotoxicity to cancer cells.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
VEGFR-2 (Flk-1/KDR) InhibitionPotent and SelectiveHuman Endothelial Cells[1]
Effect on Tumor Cell Growth (in vitro)No significant inhibitionVarious tumor cell lines[1]
Effect on Tumor Growth (in vivo)InhibitionSubcutaneous tumor models in mice[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of SU5416 in the context of the VEGF signaling pathway.

SU5416_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 (KDR/Flk-1) VEGF->VEGFR2 Binds to receptor TKD Tyrosine Kinase Domain P1 Autophosphorylation TKD->P1 Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream Initiates cascade Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes SU5416 SU5416 SU5416->TKD Inhibits ATP binding

Caption: Mechanism of SU5416 action on the VEGFR-2 signaling pathway.

Experimental Protocols

While specific, detailed protocols for every conceivable experiment involving SU5416 are extensive, the foundational assays to determine its mechanism of action are outlined below.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of SU5416 on VEGFR-2 tyrosine kinase activity.

Methodology:

  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled with γ-³²P or unlabeled for non-radioactive detection methods), SU5416 at various concentrations, and kinase assay buffer.

  • Procedure: The VEGFR-2 kinase is incubated with the peptide substrate and varying concentrations of SU5416. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods (e.g., ELISA-based), a phosphorylation-specific antibody is used for detection.

  • Analysis: The IC₅₀ value (the concentration of SU5416 required to inhibit 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the logarithm of the SU5416 concentration.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of SU5416 on VEGF-induced endothelial cell proliferation.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Procedure: HUVECs are seeded in 96-well plates and serum-starved to synchronize their cell cycle. The cells are then treated with varying concentrations of SU5416 in the presence or absence of a stimulating concentration of VEGF.

  • Detection: After a set incubation period (e.g., 48-72 hours), cell proliferation is measured using a standard assay such as MTT, WST-1, or by quantifying DNA synthesis using BrdU incorporation.

  • Analysis: The proliferation of cells treated with SU5416 and VEGF is compared to that of cells treated with VEGF alone to determine the inhibitory effect of SU5416.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of SU5416 in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Procedure: Human tumor cells are implanted subcutaneously into the flanks of the mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives systemic administration of SU5416 (e.g., via intravenous injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Data Collection: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, the tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry to assess microvessel density).

  • Analysis: The tumor growth curves of the treatment group are compared to the control group to determine the extent of tumor growth inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a potential anti-angiogenic compound like SU5416.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis kinase_assay Kinase Assay (Target Inhibition) cell_proliferation Endothelial Cell Proliferation Assay kinase_assay->cell_proliferation ic50 IC50 Calculation kinase_assay->ic50 cell_migration Endothelial Cell Migration Assay cell_proliferation->cell_migration growth_inhibition Tumor Growth Inhibition (%) cell_proliferation->growth_inhibition tube_formation Tube Formation Assay cell_migration->tube_formation tumor_model Subcutaneous Tumor Model tube_formation->tumor_model Promising In Vitro Results treatment SU5416 Administration tumor_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement histology Histological Analysis (e.g., Microvessel Density) tumor_measurement->histology tumor_measurement->growth_inhibition statistical_analysis Statistical Analysis ic50->statistical_analysis growth_inhibition->statistical_analysis

Caption: General experimental workflow for evaluating anti-angiogenic compounds.

Conclusion

SU5416 (Semaxanib) is a well-characterized anti-angiogenic agent that exerts its effect through the potent and selective inhibition of the VEGFR-2 tyrosine kinase. By blocking the VEGF signaling cascade in endothelial cells, SU5416 effectively inhibits the formation of new blood vessels that are essential for tumor growth. The data from in vitro and in vivo studies consistently support this mechanism of action, highlighting the therapeutic potential of targeting the VEGF/VEGFR-2 axis in cancer therapy. While clinical development of SU5416 itself has faced challenges, it remains a critical tool compound for studying the biology of angiogenesis and a foundational molecule in the development of subsequent tyrosine kinase inhibitors. There is currently no publicly available information specifically detailing the mechanism of action of a deuterated form, NSC 5416-d14.

References

The Discovery and Synthesis of SU5416 (Semaxanib): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

SU5416 , also known as Semaxanib, is a synthetic small molecule that has been extensively investigated for its potent anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SU5416, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

SU5416 was identified through screening efforts to discover small molecule inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling and are often dysregulated in cancer.[1] Developed by SUGEN, Inc., SU5416 emerged as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR (Kinase Insert Domain Receptor) or Flk-1 (Fetal Liver Kinase 1).[2][3] Its development was driven by the understanding that inhibiting tumor-associated angiogenesis, the formation of new blood vessels, could be a powerful strategy to halt tumor growth and metastasis.[1][3] SU5416 has been evaluated in clinical trials for the treatment of various advanced malignancies.[3][4]

Synthesis of SU5416

The chemical name for SU5416 is 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one. Its synthesis is achieved through a straightforward aldol condensation reaction. The process involves the reaction of commercially available 2-oxindole with 3,5-dimethyl-2-pyrrolecarboxaldehyde. This condensation is typically carried out in ethanol with piperidine serving as a basic catalyst.[2]

G cluster_reactants Reactants cluster_product Product 2-oxindole Reaction + 2-oxindole->Reaction Ethanol, Piperidine 3,5-dimethyl-2-pyrrolecarboxaldehyde 3,5-Dimethyl-2-pyrrolecarboxaldehyde 3,5-dimethyl-2-pyrrolecarboxaldehyde->Reaction SU5416 SU5416 (Semaxanib) Reaction->SU5416 Aldol Condensation

Caption: Synthetic pathway of SU5416.

Mechanism of Action

SU5416 primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2.[2][5] This inhibition blocks the autophosphorylation of the receptor, thereby preventing downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5][6]

Beyond VEGFR-2, SU5416 has been shown to inhibit other receptor tyrosine kinases, including c-Kit and Fms-like tyrosine kinase 3 (FLT3).[7][8] This multi-targeted nature may contribute to its broader anti-tumor activity.[9]

Furthermore, studies have revealed that SU5416 can modulate signaling pathways downstream of receptor tyrosine kinases. It has been shown to inhibit the PI3K/AKT/p70S6K1 signaling pathway, which is critical for cell growth and survival.[10][11] This inhibition leads to decreased expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and VEGF.[10]

Interestingly, SU5416 has also been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AHR).[6][12] This dual activity suggests a more complex mechanism of action that could have implications for its immunomodulatory effects.[6][12]

G VEGF VEGF VEGFR2 VEGFR-2 (KDR/Flk-1) VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) VEGFR2->Angiogenesis Promotes SU5416 SU5416 SU5416->VEGFR2 Inhibits AHR AHR SU5416->AHR Activates AKT AKT PI3K->AKT p70S6K1 p70S6K1 AKT->p70S6K1 HIF1a HIF-1α p70S6K1->HIF1a Regulates HIF1a->VEGF Upregulates ImmuneResponse Immunomodulation AHR->ImmuneResponse

Caption: Signaling pathways affected by SU5416.

Quantitative Biological Data

The inhibitory activity of SU5416 has been quantified against various kinases and in cellular assays. The following tables summarize key IC50 values.

Table 1: Kinase Inhibition Profile of SU5416

Target KinaseIC50 (nM)Reference
VEGFR-2 (KDR/Flk-1)40[7]
c-Kit30[7]
FLT3160[7]
RET170[7]

Table 2: Cellular Activity of SU5416

AssayCell LineIC50 (µM)Reference
VEGF-driven MitogenesisHUVEC0.04[2]
FGF-driven MitogenesisHUVEC50[2]
C6 glioma cell growthC6>20[2]
Calu 6 lung carcinoma cell growthCalu 6>20[2]
A375 melanoma cell growthA375>20[2]
A431 epidermoid carcinoma cell growthA431>20[2]
SF767T glioma cell growthSF767T>20[2]
OEC ProliferationOECDose-dependent decrease[5]

Experimental Protocols

Detailed experimental protocols for the use of SU5416 are extensive and application-dependent. However, a general workflow for in vivo studies, particularly for the widely used hypoxia/SU5416 model of pulmonary hypertension, is outlined below.

Protocol: Induction of Pulmonary Hypertension in Mice using Hypoxia and SU5416

This protocol is adapted from established methods to induce pulmonary hypertension in animal models.[13]

  • Animal Model: Use eight to twelve-week-old C57BL/6 mice.

  • SU5416 Preparation: Prepare a solution of SU5416 for injection at a dose of 20 mg/kg body weight.

  • Hypoxia Exposure: House the mice in a hypoxic chamber with an oxygen concentration of 10%.

  • SU5416 Administration: On the same day as the initiation of hypoxia, administer the prepared SU5416 solution to the mice via subcutaneous injection.

  • Treatment Schedule: Repeat the SU5416 injection once a week for three consecutive weeks while maintaining the mice in the hypoxic environment.

  • Control Group: A control group of mice should receive vehicle injections and be housed under normoxic conditions.

  • Endpoint Analysis: After the three-week treatment period, animals can be assessed for the development of pulmonary hypertension and right ventricular hypertrophy through functional and morphometrical analyses.

G Start Start: Experimental Planning AnimalPrep Animal Preparation (e.g., 8-12 week old C57BL/6 mice) Start->AnimalPrep Hypoxia Initiate Hypoxia (10% O2) AnimalPrep->Hypoxia SU5416_Prep Prepare SU5416 Solution (20 mg/kg) AnimalPrep->SU5416_Prep Injection_W1 Week 1: SU5416 Injection (s.c.) Hypoxia->Injection_W1 SU5416_Prep->Injection_W1 Injection_W2 Week 2: SU5416 Injection (s.c.) Injection_W1->Injection_W2 Injection_W3 Week 3: SU5416 Injection (s.c.) Injection_W2->Injection_W3 Endpoint Endpoint Analysis (e.g., Hemodynamics, Histology) Injection_W3->Endpoint

Caption: Workflow for the Hypoxia/SU5416 model.

References

Preliminary In-Vitro Profile of SU5416 (NSC 5416-d14): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in-vitro studies of SU5416, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While the query specified NSC 5416-d14, publicly available research literature predominantly refers to this compound as SU5416. The "-d14" designation may refer to a deuterated variant, which is not expected to significantly alter its in-vitro biological activity. This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the core signaling pathway and experimental workflows.

Introduction

SU5416 is a synthetic small molecule that has been extensively studied for its anti-angiogenic properties. It functions by selectively inhibiting the tyrosine kinase activity of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[1][2] By blocking the ATP-binding site of the receptor's kinase domain, SU5416 prevents VEGF-dependent autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a cascade of anti-angiogenic effects, including the suppression of endothelial cell proliferation, migration, and survival.[3][4] In-vitro studies have been instrumental in characterizing the bioactivity of SU5416, demonstrating its potent effects on endothelial cells and providing the foundation for further preclinical and clinical investigations in oncology and other angiogenesis-dependent diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of SU5416 on human umbilical vein endothelial cells (HUVECs) and other relevant cell types.

Table 1: Inhibition of VEGFR-2 Kinase Activity and Endothelial Cell Proliferation

ParameterCell Type/SystemIC50 ValueReference
VEGFR-2 Kinase ActivityRecombinant VEGFR-2140 nM[5]
VEGFR-2 PhosphorylationHUVECs250 nM[5]
VEGF-driven MitogenesisHUVECs0.04 ± 0.02 µM[1]
General Endothelial Cell ProliferationEndothelial Cells~1-2 µM[3]

Table 2: Effects on Endothelial Cell Functions

Biological EffectCell TypeSU5416 ConcentrationObserved EffectReference
Long-lasting Inhibition of ProliferationHUVECs5 µM (3-hour exposure)Inhibition of VEGF-dependent proliferation for at least 72 hours[4]
Induction of ApoptosisEndothelial Progenitor CellsNot specifiedInduced apoptosis after 48 hours[6]
Induction of Premature SenescenceEndothelial Progenitor CellsNot specifiedInduced premature senescence and cell-cycle arrest[6]
Inhibition of Cell MigrationHUVECsNot specifiedInhibited cell migration in response to VEGF and Placenta Growth Factor (PlGF)[7]
Reduction of Telomerase ActivityEndothelial Progenitor CellsNot specifiedReduced telomerase activity[6]

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize the activity of SU5416.

Cell Culture
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis.

  • Culture Medium: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM), which can be a formulation like M199 supplemented with 20% Fetal Bovine Serum (FBS), heparin, and endothelial cell growth supplement.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach near confluence, they are detached using a trypsin-versene solution and re-plated at a suitable density (e.g., 5,000-10,000 cells/cm²).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding: Seed HUVECs in a suitable culture plate (e.g., 6-well plate) and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of SU5416 or a vehicle control for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

  • Staining: Wash the cells with cold Phosphate-Buffered Saline (PBS) and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Migration Assay (Transwell Assay)
  • Chamber Preparation: Use a Transwell chamber with a porous membrane (e.g., 8 µm pore size). The lower chamber is filled with EGM containing a chemoattractant like VEGF.

  • Cell Seeding: Seed HUVECs in the upper chamber in a serum-free or low-serum medium containing different concentrations of SU5416 or a vehicle control.

  • Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 4-6 hours) at 37°C.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative like methanol and then stain with a suitable dye (e.g., crystal violet).

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
  • Cell Lysis: Prepare cell extracts from HUVECs treated with SU5416 or a vehicle control using a suitable lysis buffer.

  • Telomerase Extension: In the first step, telomerase present in the cell extract adds telomeric repeats to a synthetic DNA primer (TS primer).

  • PCR Amplification: In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer.

  • Detection: The PCR products are then separated by gel electrophoresis and visualized. The intensity of the characteristic DNA ladder is proportional to the telomerase activity. A non-radioactive detection method using a fluorescently labeled primer can also be employed.

Visualizations

Signaling Pathway

The primary mechanism of action of SU5416 is the inhibition of the VEGFR-2 signaling cascade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation SU5416 SU5416 SU5416->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Permeability Vascular Permeability P_VEGFR2->Permeability Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: SU5416 inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow: Apoptosis Assay

The following diagram illustrates the workflow for assessing SU5416-induced apoptosis.

Apoptosis_Workflow Start Seed HUVECs Treatment Treat with SU5416 or Vehicle Control Start->Treatment Harvest Harvest Cells (Floating & Adherent) Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Logical Relationship: SU5416 Effects on Endothelial Cells

This diagram shows the logical relationship between SU5416's primary action and its downstream cellular effects.

SU5416_Effects SU5416 SU5416 Inhibition VEGFR-2 Kinase Inhibition SU5416->Inhibition Proliferation Decreased Proliferation Inhibition->Proliferation Migration Decreased Migration Inhibition->Migration Apoptosis Increased Apoptosis Inhibition->Apoptosis Senescence Induced Senescence Inhibition->Senescence

Caption: The relationship between VEGFR-2 inhibition by SU5416 and its cellular consequences.

References

The Use of Deuterated Glucose in Metabolic Tracing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "NSC 5416-d14" did not yield specific public data in the conducted search. This guide provides a comprehensive overview of the use of deuterated glucose tracers in metabolic studies, a category to which "this compound" likely belongs.

Introduction

Stable isotope tracing with deuterated glucose ([D]-glucose) is a powerful and safe technique for quantitatively tracking the metabolic fate of glucose in various biological systems.[1] Unlike radioactive isotopes, stable isotopes like deuterium (²H or D) are non-radioactive, making them suitable for a broad range of applications, including human studies.[1] By replacing one or more hydrogen atoms in the glucose molecule with deuterium, researchers can follow the journey of these labeled atoms through central carbon metabolism, providing insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] This approach is particularly crucial in fields like oncology, where altered glucose metabolism, known as the Warburg effect, is a key feature of cancer cells.[1]

Core Principles of Deuterated Glucose Tracing

The fundamental principle of tracer-based metabolic studies is the introduction of an isotopically enriched nutrient into a biological system and tracking the incorporation of the isotopic label into downstream metabolites.[2] This allows for the direct measurement of metabolic pathway activity and the contribution of different reactions to the production and consumption of specific molecules.[2] Deuterated glucose is a valuable tracer due to its ability to label multiple downstream pathways.[2]

The detection and quantification of deuterium-labeled metabolites are primarily achieved through analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) [1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) [4]

  • Deuterium Metabolic Imaging (DMI) [1][5]

Experimental Protocols

In Vitro Stable Isotope Tracing with Deuterated Glucose in Cultured Cells

This protocol outlines a general procedure for a stable isotope tracing experiment using deuterated glucose in cell culture.

1. Media Preparation:

  • Prepare a culture medium containing the desired concentration of deuterated glucose.

  • It is critical to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose that would interfere with the experiment.[6][7]

2. Cell Seeding:

  • Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

3. Isotope Labeling:

  • Remove the regular culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Introduce the prepared medium containing deuterated glucose. The incubation time will vary depending on the specific metabolic pathway and cell type being studied, typically ranging from a few hours to several days.

4. Metabolite Extraction:

  • After the labeling period, rapidly quench the cells' metabolic activity. This is often done by aspirating the medium and adding a cold solvent, such as 80% methanol, to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet the protein and other cellular debris.

  • Collect the supernatant containing the metabolites.

5. Sample Analysis:

  • The extracted metabolites can then be analyzed using mass spectrometry (GC-MS or LC-MS) or NMR to determine the isotopic enrichment in various downstream products.[2]

In Vivo Deuterated Glucose Tracing
  • Tracer Administration: Deuterated glucose can be administered to animal models through various methods, including intravenous infusion, intraperitoneal injection, or oral delivery via gavage, food, or water.[8]

  • Primed, Constant Infusion: For many in vivo studies, a primed, constant infusion of deuterated glucose is the preferred method to achieve and maintain an isotopic steady state, which simplifies the calculation of metabolic fluxes.[6]

  • Tissue Sample Collection and Processing: At the end of the experiment, tissue samples are collected and immediately flash-frozen in liquid nitrogen to halt metabolic activity. Metabolites are then extracted from the tissue for analysis.[2]

Data Presentation: Quantitative Considerations

The following table summarizes key quantitative aspects and potential challenges associated with deuterated glucose tracing experiments.

ParameterTypical Values/ConsiderationsTroubleshooting/OptimizationReferences
Kinetic Isotope Effect (KIE) The heavier mass of deuterium can lead to a 4-6% slower enzymatic reaction rate compared to hydrogen.Include parallel experiments with non-deuterated glucose to establish baseline metabolic rates and quantify the KIE.[6]
Metabolic Loss of Deuterium Deuterium at certain positions (e.g., C1 of glucose) can be lost through enzymatic reactions or exchange with water in the cellular environment. Over a full turn of the TCA cycle, all deuterium labels can potentially be lost.Use glucose labeled at more stable positions, such as [6,6-²H₂]-glucose, for tracing into lactate and glutamate. Quantify deuterium loss by comparing labeling patterns from different deuterated glucose tracers.[6]
Precursor Enrichment The isotopic enrichment of the immediate intracellular precursor metabolite should be measured whenever possible for accurate flux calculations.Measure the isotopic enrichment of key intracellular metabolites.[6]
Natural Abundance Correction The natural abundance of stable isotopes can interfere with the measurement of low levels of enrichment.Use software tools to correct for the natural abundance of isotopes in mass spectrometry data.[6]

Signaling Pathways and Experimental Workflows

Central Carbon Metabolism

The diagram below illustrates the flow of deuterium from [6,6-²H₂]-glucose through central carbon metabolism.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose [6,6-²H₂]-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP FBP Fructose-1,6-Bisphosphate F6P->FBP DHAP DHAP FBP->DHAP GAP Glyceraldehyde-3-P FBP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Ribose5P Ribose-5-Phosphate PPP->Ribose5P

Caption: Flow of deuterium from [6,6-²H₂]-glucose in central carbon metabolism.

Experimental Workflow for Deuterated Glucose Tracing in Cell Culture

The following diagram outlines the general experimental workflow for using deuterated glucose as a tracer in cell culture studies.

Experimental_Workflow PrepareMedia Prepare Culture Medium with Deuterated Glucose LabelCells Isotope Labeling of Cells PrepareMedia->LabelCells SeedCells Seed Cells SeedCells->LabelCells QuenchMetabolism Quench Metabolism LabelCells->QuenchMetabolism ExtractMetabolites Extract Metabolites QuenchMetabolism->ExtractMetabolites AnalyzeSamples Sample Analysis (MS or NMR) ExtractMetabolites->AnalyzeSamples DataAnalysis Data Analysis and Flux Calculation AnalyzeSamples->DataAnalysis

Caption: General experimental workflow for deuterated glucose tracing in cell culture.

References

NSC 5416-d14 stability and solubility properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and chemical repositories has yielded no specific information for a compound designated as "NSC 5416-d14." This identifier does not correspond to a recognized chemical entity in the available literature, preventing the compilation of a technical guide on its stability and solubility properties.

The National Service Center (NSC) number is part of a system used by the U.S. National Cancer Institute (NCI) to catalogue compounds. However, the specific identifier "this compound" does not appear in public NCI databases or other chemical resources. It is possible that this is an internal designation not yet released to the public, a typographical error, or a misinterpretation of a different compound identifier.

Without the chemical structure or any associated research, it is impossible to provide data on its stability under various conditions (e.g., temperature, pH, light) or its solubility in different solvents. Consequently, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the NSC identifier: Double-check the accuracy of "5416-d14" for any potential errors.

  • Consult the original source: If the identifier was obtained from a publication, patent, or internal database, referring back to the source document is crucial for clarification.

  • Contact the relevant institution: If the compound is believed to be part of the NCI's collection, direct inquiry with the NCI's Developmental Therapeutics Program (DTP) may provide more information if the compound is part of their repository.

Once the correct identity of the compound is established, a thorough literature search can be conducted to gather the necessary data for a comprehensive technical guide.

The Deuterium Kinetic Isotope Effect on the Pharmacokinetics of NSC 5416: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacokinetics of the parent compound NSC 5416, identified as SU5416 (Semaxanib), and provides a prospective analysis of its deuterated analog, NSC 5416-d14. While direct comparative pharmacokinetic data for a deuterated version of SU5416 is not publicly available, this document synthesizes known data for the parent compound with established principles of the deuterium kinetic isotope effect (KIE) to offer a comprehensive overview for research and development purposes.

Introduction to NSC 5416 (SU5416) and the Role of Deuteration

NSC 5416, more commonly known as SU5416 or Semaxanib, is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3][4] By inhibiting the tyrosine kinase activity of VEGFR-2, SU5416 blocks downstream signaling pathways involved in endothelial cell proliferation and migration, thereby impeding the formation of new blood vessels that are essential for tumor growth.[1][2][3][4][5]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a compound.[6][7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[6][9] This "deuterium kinetic isotope effect" can lead to a reduced rate of drug metabolism, potentially resulting in a longer plasma half-life, increased systemic exposure, and a more favorable dosing regimen.[6][7][8]

Pharmacokinetic Profile of NSC 5416 (SU5416)

Pharmacokinetic studies of SU5416 have been conducted in various species, including mice, rats, dogs, and humans. The compound is characterized by high clearance and a relatively short half-life.[10][11]

Table 1: Summary of Pharmacokinetic Parameters of SU5416 in Humans (Pediatric Cancer Patients)
ParameterMean Value (± SD)Unit
Total Body Clearance (CL)26.1 (± 12.5)L/hr/m²
Apparent Volume of Distribution (Vd)41.9 (± 21.4)L/m²
Terminal Phase Half-life (t½)1.11 (± 0.41)hr

Data from a Phase I study in pediatric patients with refractory central nervous system tumors.[1]

Prospective Pharmacokinetics of this compound: A Theoretical Comparison

In the absence of direct experimental data for this compound, we can extrapolate the likely effects of deuteration based on the known metabolism of SU5416 and the principles of the deuterium KIE. SU5416 is metabolized by the cytochrome P-450 enzyme system.[12] By strategically placing deuterium atoms at sites of metabolic oxidation on the SU5416 molecule, it is anticipated that the rate of metabolic clearance would be reduced.

Table 2: Hypothetical Comparison of Pharmacokinetic Parameters: NSC 5416 vs. This compound
ParameterNSC 5416 (SU5416) (Observed)This compound (Projected)Rationale for Projection
Cmax Varies with dosePotentially higherSlower metabolism may lead to higher peak concentrations.
Tmax VariesPotentially longerSlower absorption and/or elimination could delay the time to reach Cmax.
AUC Varies with dosePotentially higherReduced clearance would lead to greater overall drug exposure.
Half-life (t½) Short (e.g., ~1.1 hr in pediatric patients)[1]Potentially longerThe primary anticipated effect of deuteration is a reduction in the rate of metabolic clearance, leading to a longer elimination half-life.
Clearance (CL) High[11]Potentially lowerDeuteration at metabolically active sites is expected to decrease the rate of enzymatic breakdown and thus lower clearance.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to definitively determine and compare the pharmacokinetics of NSC 5416 and this compound.

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine and compare the pharmacokinetic profiles of NSC 5416 and this compound following intravenous administration in rats.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (n=5 per compound).

    • Drug Formulation: Compounds dissolved in a suitable vehicle (e.g., DMSO/Cremophor EL/saline).

    • Administration: A single intravenous (IV) bolus dose administered via the tail vein.

    • Blood Sampling: Serial blood samples (e.g., 0.25 mL) collected from the jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).

In Vitro Metabolic Stability Assay
  • Objective: To assess the metabolic stability of NSC 5416 and this compound in liver microsomes.

  • Methodology:

    • Test System: Human, rat, or mouse liver microsomes.

    • Incubation: The test compounds are incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

    • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

    • Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

    • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Signaling Pathway and Experimental Workflows

SU5416 Mechanism of Action

SU5416 inhibits angiogenesis by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for endothelial cell survival and proliferation.[1]

SU5416_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates ATP ATP ATP->VEGFR2 Phosphorylates SU5416 NSC 5416 (SU5416) SU5416->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Proliferation Endothelial Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Mechanism of action of NSC 5416 (SU5416) in inhibiting VEGFR-2 signaling.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates the logical flow of an in vivo pharmacokinetic study.

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing IV Dosing of NSC 5416 or this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Comparison Comparative Assessment PK_Analysis->Comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

In Vitro Metabolic Stability Workflow

This diagram outlines the steps involved in an in vitro metabolic stability assay.

Metabolic_Stability_Workflow Preparation Prepare Incubation Mixture (Microsomes, NADPH, Compound) Incubation Incubate at 37°C Preparation->Incubation Sampling Aliquots Taken at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Calculation Calculate In Vitro Half-life & Clearance Analysis->Calculation

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

While direct comparative data for this compound is not available, the established principles of the deuterium kinetic isotope effect strongly suggest that a deuterated version of SU5416 would exhibit a modified pharmacokinetic profile. Specifically, deuteration at sites of metabolism is expected to decrease the rate of clearance and prolong the half-life of the compound. This could potentially lead to improved therapeutic efficacy and a more convenient dosing schedule. The experimental protocols outlined in this guide provide a framework for the necessary studies to confirm these hypotheses and fully characterize the pharmacokinetic properties of this compound. Such studies are a critical step in the pre-clinical development of this potential new therapeutic agent.

References

Unraveling the Toxicological Profile of NSC 5416-d14: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Deuterated Chemical Intermediate Mistaken for a Drug Candidate

This technical guide addresses the existing knowledge surrounding the toxicity of NSC 5416-d14. It is intended for researchers, scientists, and professionals in drug development who may have encountered this designation. A comprehensive review of available data reveals that this compound is the deuterated form of NSC 5416, which is identified as the chemical compound 1,9-Nonanediol. This distinction is critical, as 1,9-Nonanediol is not an early-stage drug candidate but rather a chemical intermediate with limited publicly available toxicological data. This guide summarizes the known information and clarifies the context of this compound's use.

Introduction to NSC 5416 and this compound

NSC 5416 is a designation for the chemical compound 1,9-Nonanediol, a straight-chain aliphatic diol.[1] Consequently, this compound is the deuterium-labeled version of 1,9-Nonanediol. Deuterated compounds are often used in research, particularly in pharmacokinetic studies, but the biological and toxicological properties of the parent compound are the primary determinants of its effects. 1,9-Nonanediol is primarily utilized as a monomer in the synthesis of polymers like polyesters and polyurethanes, and as an intermediate in the manufacturing of other chemicals.[2][3] Its applications extend to the pharmaceutical industry, where it serves as a building block in organic synthesis or as a solvent, rather than as an active pharmaceutical ingredient (API).[3][4][5]

The relationship and primary applications of these compounds can be visualized as follows:

cluster_0 Compound Identification cluster_1 Primary Applications NSC_5416 NSC 5416 (1,9-Nonanediol) NSC_5416_d14 This compound (Deuterated 1,9-Nonanediol) NSC_5416->NSC_5416_d14 Deuteration Polymer_Synthesis Polymer Synthesis (Polyesters, Polyurethanes) NSC_5416->Polymer_Synthesis Chemical_Intermediate Chemical Intermediate NSC_5416->Chemical_Intermediate Pharmaceutical_Solvent Pharmaceutical Solvent/ Building Block NSC_5416->Pharmaceutical_Solvent

Figure 1: Relationship and applications of NSC 5416.

Summary of Available Toxicity Data

The toxicological data for 1,9-Nonanediol (NSC 5416) is sparse and primarily derived from safety data sheets (SDS). There is a notable absence of in-depth, peer-reviewed toxicological studies typical for a compound in drug development. The existing information suggests a low acute toxicity profile.

Table 1: Quantitative Toxicity Data for 1,9-Nonanediol (NSC 5416)

ParameterValueSpeciesRouteSource
LD50>3,200 mg/kgRatOral[6]
LD50>2,000 mg/kgRatOral[7]

This table summarizes the available quantitative data on the acute toxicity of 1,9-Nonanediol. The high LD50 values suggest low acute toxicity upon ingestion.

Hazard Identification and Safety Profile

Information regarding the safety and hazards of 1,9-Nonanediol is consistently reported across various safety data sheets. The compound is generally not classified as hazardous, though it may pose mild risks.

Table 2: Summary of Hazard Information for 1,9-Nonanediol (NSC 5416)

Hazard CategoryObservationRecommendations
Acute Toxicity Not classified as acutely toxic. May be harmful if swallowed.Rinse mouth with water if ingested. Do not induce vomiting.
Skin Corrosion/Irritation Not classified as a skin irritant. May cause mild irritation on prolonged contact.Wash off with soap and plenty of water.
Eye Damage/Irritation Not classified as an eye irritant. May cause mild irritation.Flush eyes with water as a precaution.
Respiratory/Skin Sensitization No data available.Avoid breathing dust.
Carcinogenicity No components are identified as probable, possible, or confirmed human carcinogens by IARC.Standard laboratory hygiene practices are recommended.
Environmental Hazard Harmful to aquatic life with long-lasting effects.Avoid release to the environment.

This table provides a qualitative summary of the hazards associated with 1,9-Nonanediol based on available safety data sheets.[6][7][8][9]

A logical diagram summarizing these key toxicity findings is presented below:

cluster_Toxicity Key Toxicological Endpoints Toxicity_Profile Toxicity Profile of 1,9-Nonanediol (NSC 5416) Acute_Oral Acute Oral Toxicity (Rat) LD50 > 2,000-3,200 mg/kg Toxicity_Profile->Acute_Oral Irritation Mild Skin & Eye Irritation (Prolonged Contact) Toxicity_Profile->Irritation Carcinogenicity Not Classified as Carcinogenic Toxicity_Profile->Carcinogenicity Aquatic_Toxicity Aquatic Hazard (Harmful with long-lasting effects) Toxicity_Profile->Aquatic_Toxicity

Figure 2: Summary of 1,9-Nonanediol toxicity findings.

Experimental Protocols

A defining feature of the available information on NSC 5416 (1,9-Nonanediol) is the absence of detailed experimental protocols for toxicological assessment. The LD50 values are cited in safety data sheets without reference to specific standardized guidelines (e.g., OECD, EPA). For a compound intended for industrial use, such detailed public documentation is not always available. There are no published studies detailing the methodologies for assessing its potential effects on specific biological pathways or organ systems.

Signaling Pathways and Mechanism of Action

There is no evidence to suggest that 1,9-Nonanediol (NSC 5416) has a specific mechanism of action or interacts with particular signaling pathways in a manner relevant to drug development. One study notes that 1,9-Nonanediol can suppress glycine currents in neurons, but this appears to be an isolated observation in the context of general chemical effects on neuronal function rather than a targeted pharmacological activity.[1] Its biological effects are likely limited to non-specific interactions at high concentrations, consistent with its use as a solvent and chemical building block.

Conclusion

The inquiry into the early-stage toxicity of this compound reveals a case of mistaken identity. The compound is the deuterated form of 1,9-Nonanediol, a chemical intermediate with a low acute toxicity profile and no indication of being a drug candidate. The information available is limited to basic safety data and lacks the comprehensive toxicological studies, detailed experimental protocols, and mechanistic data that would be associated with a compound in preclinical development. Researchers and drug development professionals should be aware that NSC 5416 is not a designation for a novel therapeutic agent, and therefore, extensive toxicological research in that context is not available.

References

Deuterated Compounds in Neurological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the application of deuterated compounds in neurological research. It delves into the core principles of deuterium substitution, presents key quantitative data from clinical and preclinical studies, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Deuterium Switch in Neurotherapeutics

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful strategy in drug discovery, particularly in the field of neurology. This "deuterium switch" leverages the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic cleavage of a C-D bond, a common step in drug metabolism, occurs at a slower rate.[2] This subtle modification can significantly alter a drug's pharmacokinetic profile, leading to improved metabolic stability, a longer half-life, reduced formation of toxic metabolites, and potentially a more favorable side-effect profile, without fundamentally changing the drug's pharmacodynamic properties.[1][3]

In neurology, this approach has led to the development of FDA-approved drugs and a pipeline of promising candidates for debilitating conditions such as Huntington's disease, Parkinson's disease, and Alzheimer's disease. This guide will explore the foundational science, present key data, and provide practical methodologies for researchers in this exciting field.

Data Presentation: Pharmacokinetic Advantages of Deuteration

The primary advantage of deuteration lies in the significant alteration of a drug's pharmacokinetic profile. The following tables summarize the quantitative data from studies comparing deuterated compounds to their non-deuterated counterparts in neurological research.

Deutetrabenazine vs. Tetrabenazine for Huntington's Disease

Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug and is used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[4][5] It is a deuterated version of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.[6] Deuteration of tetrabenazine at key metabolic sites slows its metabolism, leading to a more favorable pharmacokinetic profile.[7]

Pharmacokinetic ParameterDeutetrabenazine (15 mg)Tetrabenazine (25 mg)Fold Change/Difference
Total Active Metabolites (α+β-HTBZ)
Cmax (ng/mL)Lower than tetrabenazineHigher than deutetrabenazine~50% lower Cmax for deutetrabenazine at a lower dose[7]
AUCinf (ng·h/mL)Slightly higherSlightly lower~2-fold increase in overall exposure for deutetrabenazine[8]
t1/2 (hours)~9-11 hours~5 hours~2-fold increase in half-life[8]
Dosing Frequency Twice dailyThree times dailyReduced dosing frequency[9]

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine. Data compiled from multiple sources.[7][8][9]

Deuterated L-DOPA (SD-1077) vs. L-DOPA for Parkinson's Disease

Deuterated L-DOPA (levodopa) is being investigated as a treatment for Parkinson's disease. The deuteration is intended to slow the metabolism of dopamine, the active metabolite of L-DOPA, potentially leading to more stable plasma concentrations and reduced motor fluctuations.[10][11]

Pharmacokinetic ParameterDeuterated L-DOPA (SD-1077) with Carbidopa (150 mg/37.5 mg)L-DOPA with Carbidopa (150 mg/37.5 mg)Geometric Mean Ratio (GMR) [90% CI]
L-DOPA
Cmax (ng/mL)1630185088.4 [75.9-103.1][5]
AUC0-t (ng·h/mL)3090346089.5 [84.1-95.3][5]
AUC0-inf (ng·h/mL)3110347089.6 [84.2-95.4][5]
Dopamine (Metabolite)
Cmax (pg/mL)1801001.8 [1.45-2.24][5]
AUC0-t (pg·h/mL)2061002.06 [1.68-2.52][5]

Table 2: Comparative Pharmacokinetics of Deuterated L-DOPA (SD-1077) and L-DOPA in Healthy Volunteers. Data from a single-dose crossover study.[5]

Deuterated Dextromethorphan/Quinidine (AVP-786) for Agitation in Alzheimer's Disease

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of deuterated compounds in neurological research.

Preclinical Evaluation of Deuterated L-DOPA in a Rat Model of Parkinson's Disease

Objective: To assess the efficacy of deuterated L-DOPA in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Protocol:

  • Induction of Parkinson's Disease Model:

    • Animal Model: Male Sprague-Dawley rats (250-300g).

    • Anesthesia: Anesthetize rats with isoflurane.

    • Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Inject 6-hydroxydopamine (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.[14][15]

    • Post-operative Care: Provide appropriate post-operative care, including soft food and hydration.

    • Verification of Lesion: Two weeks post-surgery, assess the lesion by apomorphine-induced rotation test. Rats showing a stable contralateral rotation of >7 turns/min are included in the study.[14]

  • Drug Administration:

    • Groups:

      • Vehicle control (e.g., saline)

      • L-DOPA (e.g., 6 mg/kg) + Benserazide (a peripheral DOPA decarboxylase inhibitor, e.g., 15 mg/kg)

      • Deuterated L-DOPA (e.g., 6 mg/kg) + Benserazide (15 mg/kg)

    • Administration: Administer drugs intraperitoneally (i.p.) once daily for a specified period (e.g., 21 days).

  • Behavioral Assessment:

    • Rotational Behavior: On specified days, place the rats in automated rotometer bowls and record the number of full contralateral turns for 90 minutes after drug administration.[16]

    • Cylinder Test: To assess forelimb akinesia, place the rat in a transparent cylinder and record the number of wall touches with the ipsilateral and contralateral forelimbs over a 5-minute period.[16]

  • Neurochemical Analysis (Post-mortem):

    • Tissue Collection: At the end of the study, euthanize the rats and dissect the striatum from both hemispheres.

    • HPLC-ECD Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.

Protocol:

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (0.1 M, pH 7.4)

    • Test compounds (deuterated and non-deuterated)

    • Internal standard (a stable isotope-labeled version of the analyte)

    • Acetonitrile (for quenching the reaction)

    • LC-MS/MS system

  • Procedure:

    • Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

    • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.[6][17]

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Compare the half-lives of the deuterated and non-deuterated compounds.[17]

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key signaling pathways and experimental workflows.

Signaling Pathways

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAO MAO Dopamine->MAO Degradation Vesicle Synaptic Vesicle Dopamine_Receptor Dopamine Receptor Vesicle->Dopamine_Receptor Release VMAT2->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites Tetrabenazine Tetrabenazine / Deutetrabenazine Tetrabenazine->VMAT2 Inhibition Signal Signal Transduction Dopamine_Receptor->Signal

Caption: VMAT2 Inhibition by Tetrabenazine/Deutetrabenazine.

Dopamine_Synthesis cluster_synthesis Dopamine Synthesis Pathway cluster_effect Therapeutic Effect in Parkinson's L_DOPA L-DOPA / Deuterated L-DOPA Dopamine Dopamine / Deuterated Dopamine L_DOPA->Dopamine AADC DOPAC DOPAC Dopamine->DOPAC MAO Dopamine_Receptor Postsynaptic Dopamine Receptor Dopamine->Dopamine_Receptor Binding Motor_Control Improved Motor Control Dopamine_Receptor->Motor_Control Deuteration Deuteration Effect Deuteration->Dopamine Slows MAO degradation

Caption: L-DOPA to Dopamine Pathway and the Effect of Deuteration.

NMDA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binding Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Excitotoxicity Excitotoxicity Calcium_Influx->Excitotoxicity Excessive Dextromethorphan Dextromethorphan / Deuterated Dextromethorphan Dextromethorphan->NMDA_Receptor Antagonism

Caption: NMDA Receptor Antagonism by Dextromethorphan.

Experimental Workflows

Preclinical_Workflow start Start model Induce 6-OHDA Lesion in Rats start->model verify Verify Lesion with Apomorphine model->verify randomize Randomize into Treatment Groups verify->randomize treat Daily Drug Administration randomize->treat behavior Behavioral Testing (Rotation, Cylinder Test) treat->behavior neurochem Post-mortem Neurochemical Analysis treat->neurochem behavior->treat Repeat for duration of study end End neurochem->end

Caption: Preclinical Evaluation Workflow for Deuterated L-DOPA.

Clinical_Trial_Workflow start Patient Recruitment screening Screening & Baseline Assessment (e.g., CMAI, MMSE) start->screening randomization Randomization (Placebo, Low Dose, High Dose) screening->randomization treatment 12-Week Double-Blind Treatment randomization->treatment assessments Regular Efficacy & Safety Assessments treatment->assessments Periodic Visits end_of_study End of Treatment & Final Assessments treatment->end_of_study assessments->treatment follow_up Safety Follow-up end_of_study->follow_up analysis Data Analysis follow_up->analysis

Caption: Clinical Trial Workflow for AVP-786 in Alzheimer's Agitation.

Conclusion

The strategic application of deuterium in drug design represents a significant advancement in medicinal chemistry, particularly for the treatment of neurological disorders. By leveraging the kinetic isotope effect, researchers can predictably and favorably modify the metabolic profiles of drug candidates, leading to improved pharmacokinetic properties and enhanced safety and tolerability. The quantitative data from approved and clinical-stage deuterated drugs provide compelling evidence of the benefits of this approach. The experimental protocols and visualized pathways presented in this guide offer a foundational resource for scientists and drug development professionals working to advance the next generation of neurotherapeutics. As our understanding of the nuances of deuteration continues to grow, so too will its potential to address the unmet needs of patients with devastating neurological conditions.

References

Methodological & Application

Application Notes and Protocols for NSC 5416-d14 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: NSC 5416-d14 Experimental Protocol for Mass Spectrometry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the quantitative analysis of NSC 5416 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates this compound as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic, pharmacodynamic, and other drug development studies where reliable quantification of NSC 5416 is required. The methodologies described are based on established principles of bioanalytical method validation as outlined in regulatory guidelines.[1][2][3][4][5]

Experimental Protocols

Materials and Reagents
  • Analytes: NSC 5416 (analyte), this compound (internal standard)

  • Biological Matrix: Human Plasma (K2EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm), guard column.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • Vortex samples for 10 seconds to ensure homogeneity.

  • Pipette 50 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Vortex the tubes for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

  • Seal the plate and place it in the autosampler.

Liquid Chromatography (LC) Method
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Method
  • Mass Spectrometer: A triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • Hypothetical MRM Transitions:

    • NSC 5416: Q1: 450.3 m/z -> Q3: 250.1 m/z

    • This compound: Q1: 464.3 m/z -> Q3: 264.1 m/z

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Table 1: Calibration Curve Performance
ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Mean Correlation Coefficient (r²)> 0.995
Accuracy (% of nominal)85% - 115% (80% - 120% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Table 2: Intra- and Inter-Assay Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (% Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (% Bias)
LLOQ18.5-3.29.8-4.5
Low QC36.21.57.52.1
Mid QC1004.1-0.85.3-1.2
High QC8003.52.44.11.8
Table 3: Stability Assessment
Stability TestConditionsResult (Accuracy % Bias)
Bench-Top Stability4 hours at room temperatureWithin ±10%
Freeze-Thaw Stability3 cycles (-20°C to room temperature)Within ±12%
Long-Term Stability30 days at -80°CWithin ±8%
Autosampler Stability24 hours at 4°C in processed samplesWithin ±5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: Quantitative bioanalysis workflow for NSC 5416.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation NSC5416 NSC 5416 (Hypothetical Inhibitor) NSC5416->MEK Inhibition

Caption: Hypothetical signaling pathway for NSC 5416.

References

Application Notes and Protocols for the Use of a Deuterated Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Use a Deuterated Compound as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "NSC 5416-d14" as originally requested does not correspond to a known chemical substance but rather to a model of a railcar. Therefore, this document provides a detailed, generalized protocol for the use of a hypothetical deuterated internal standard, hereafter referred to as Analyte-d14 , for the quantitative analysis of a non-deuterated target compound, Analyte , in a biological matrix. This guide is intended to serve as a template that can be adapted for specific applications.

Introduction to Deuterated Internal Standards

Deuterated internal standards are isotopically labeled versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] In quantitative mass spectrometry-based bioanalysis, these standards are considered the "gold standard" for several reasons:

  • Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample extraction, chromatography, and ionization.[1]

  • Co-elution with Analyte: They typically co-elute with the analyte during chromatographic separation, which allows for highly effective correction of matrix effects and variations in instrument response.[1][2]

  • Correction for Variability: The use of a deuterated internal standard can effectively compensate for variations in sample preparation (e.g., extraction efficiency), injection volume, and ionization efficiency in the mass spectrometer.[2]

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the accuracy and precision of the quantitative measurement are significantly improved.[1]

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions for both the analyte and the deuterated internal standard (Analyte-d14).

Materials:

  • Analyte reference standard

  • Analyte-d14 internal standard

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of the Analyte reference standard and the Analyte-d14 internal standard into separate 10 mL volumetric flasks.

    • Dissolve the contents of each flask in methanol and bring to volume. Mix thoroughly. These are your primary stock solutions.

  • Intermediate Stock Solutions:

    • Prepare intermediate stock solutions by diluting the primary stocks with methanol to concentrations of 100 µg/mL and 10 µg/mL for the Analyte.

    • Prepare an intermediate stock solution of Analyte-d14 at 10 µg/mL.

  • Calibration Curve Working Solutions:

    • Prepare a series of calibration standards by spiking appropriate volumes of the Analyte intermediate stock solutions into a clean solvent (e.g., 50:50 methanol:water) to achieve the desired concentration range.

  • Internal Standard Working Solution (IS-WS):

    • Prepare the IS-WS by diluting the Analyte-d14 intermediate stock solution to a final concentration that will yield a robust signal in the mass spectrometer (e.g., 50 ng/mL). The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

This protocol describes a common method for extracting the analyte from a biological matrix such as plasma.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Calibration curve working solutions

  • Internal Standard Working Solution (IS-WS)

  • Acetonitrile (ACN) containing the IS-WS

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking:

    • To prepare calibration standards and quality control (QC) samples, add a small volume (e.g., 5 µL) of the appropriate Analyte working solution to a set volume of the blank biological matrix (e.g., 95 µL) in microcentrifuge tubes.

    • For study samples, use the same volume of the collected biological fluid.

  • Protein Precipitation:

    • Add a fixed volume of cold acetonitrile containing the internal standard (e.g., 300 µL of ACN with 50 ng/mL Analyte-d14) to each tube. The ratio of ACN to sample is typically 3:1.

    • Vortex each tube vigorously for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

  • Appropriate HPLC column (e.g., C18).

Typical LC-MS/MS Parameters:

ParameterExample Value
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., 450.3 -> 320.2
MRM Transition (Analyte-d14) e.g., 464.4 -> 334.3

Data Presentation and Analysis

Quantitative data should be clearly summarized. Below is an example of a calibration curve summary.

Table 1: Example Calibration Curve Performance

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1.05,2301,050,0000.00501.05105.0
5.026,1001,045,0000.02504.9899.6
20.0105,2001,055,0000.099720.1100.5
50.0258,0001,030,0000.250550.3100.6
100.0510,5001,020,0000.500599.899.8
500.02,550,0001,015,0002.5123501.5100.3
1000.05,080,0001,010,0005.0297995.099.5

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard (Analyte-d14).

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is commonly used.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock work_cal Calibration Standards stock_analyte->work_cal stock_is Analyte-d14 Stock work_is IS Working Solution stock_is->work_is sample Biological Sample work_cal->sample spike Spike with IS work_is->spike sample->spike precip Protein Precipitation spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data results Quantitative Results data->results

Caption: Workflow for quantitative bioanalysis using an internal standard.

Logic of Internal Standard Correction

G cluster_analyte Analyte Signal cluster_is Internal Standard Signal cluster_ratio Ratio & Correction A_conc True Concentration A_extraction Extraction Loss A_conc->A_extraction A_ion Ionization Variation A_extraction->A_ion IS_extraction Extraction Loss A_extraction->IS_extraction Correction for common variance A_signal Measured Signal A_ion->A_signal IS_ion Ionization Variation A_ion->IS_ion Correction for common variance Ratio Ratio = Analyte Signal / IS Signal A_signal->Ratio IS_conc Known Concentration IS_conc->IS_extraction IS_extraction->IS_ion IS_signal Measured Signal IS_ion->IS_signal IS_signal->Ratio Corrected Accurate Concentration Ratio->Corrected

Caption: How an internal standard corrects for experimental variability.

References

Application Notes and Protocols for SU5416 (NSC 696819) in In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information was found for "NSC 5416-d14". The following data and protocols are for the structurally related compound SU5416 (NSC 696819) , a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). Researchers should exercise caution and validate these protocols for their specific experimental needs.

Introduction

SU5416 is a synthetic compound that acts as a potent and selective inhibitor of the Flk-1/KDR receptor tyrosine kinase, the primary signaling receptor for Vascular Endothelial Growth Factor (VEGF). By blocking the VEGF signaling pathway, SU5416 effectively inhibits angiogenesis, the formation of new blood vessels. This anti-angiogenic property makes it a valuable tool for in-vivo research in oncology and in the development of animal models for diseases with a strong angiogenic component, such as pulmonary arterial hypertension.

Data Presentation: SU5416 In-Vivo Dosages

The following tables summarize the dosages of SU5416 used in various in-vivo animal studies.

Table 1: SU5416 Dosage in Rodent Tumor Xenograft Models

Animal ModelTumor TypeRoute of AdministrationDosageDosing ScheduleVehicleReference
MiceVarious Human Tumor XenograftsNot Specified25 mg/kg/dayDaily for 7 days, then regained by 2-3 weeksNot Specified[1]
MiceSmall Cell Lung Cancer (H526 & H209)Not SpecifiedNot SpecifiedTwice weekly for 3 weeksNot Specified[2]
MiceCorneal NeovascularizationIntraperitoneal (IP)25 mg/kgDaily for 7 daysDimethyl sulfoxide (DMSO)[3]

Table 2: SU5416 Dosage for Pulmonary Arterial Hypertension (PAH) Induction Models

Animal ModelConditionRoute of AdministrationDosageDosing ScheduleVehicleReference
Rats (Sprague-Dawley)PAH Induction (with hypoxia)Subcutaneous (SC)20 mg/kgSingle injectionNot Specified[4][5]
RatsPAH Induction (with hypoxia)Subcutaneous (SC)25 mg/kgSingle injectionNot Specified[6]
Mice (C57BL/6J)PAH Induction (with hypoxia)Subcutaneous (SC)20 mg/kgOnce weekly0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, and 0.9% benzyl alcohol in deionized water[7]

Experimental Protocols

Protocol 1: Induction of Pulmonary Arterial Hypertension in Rats

This protocol describes the induction of pulmonary arterial hypertension (PAH) in rats using a combination of SU5416 and hypoxia.

Materials:

  • SU5416 (Tocris Bioscience or other reputable supplier)

  • Vehicle for injection (e.g., as described in[7])

  • Male Sprague-Dawley rats

  • Hypoxia chamber (10% O₂)

  • Standard animal housing and monitoring equipment

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the animal facility for at least one week prior to the experiment.

  • SU5416 Preparation: Prepare a suspension of SU5416 in the chosen vehicle at a concentration suitable for subcutaneous injection (e.g., 20 mg/kg).

  • SU5416 Administration: Administer a single subcutaneous injection of SU5416 at a dose of 20 mg/kg.[4][5]

  • Hypoxia Exposure: Immediately following the injection, place the rats in a normobaric hypoxia chamber with an oxygen concentration of 10% for a period of three weeks.

  • Monitoring: Monitor the animals regularly for signs of distress, weight loss, and other health parameters.

  • Post-Hypoxia: After the three-week hypoxic period, return the animals to normoxic conditions (room air).

  • Endpoint Analysis: The development of PAH can be assessed at various time points after returning to normoxia (e.g., 14 and 28 days) by measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.[8]

Protocol 2: Murine Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SU5416 in a mouse xenograft model.

Materials:

  • SU5416

  • Vehicle for injection (e.g., DMSO)

  • Human tumor cells of interest

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the desired human tumor cells under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest the tumor cells and resuspend them in a suitable medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • SU5416 Preparation and Administration:

    • Prepare a solution of SU5416 in a suitable vehicle (e.g., DMSO).

    • Administer SU5416 via the desired route (e.g., intraperitoneally) at the chosen dose and schedule (e.g., 25 mg/kg daily).[3]

    • Administer an equal volume of the vehicle to the control group.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth in all groups throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Toxicity Assessment: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.[1]

Mandatory Visualizations

SU5416_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 (Flk-1/KDR) VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation SU5416 SU5416 SU5416->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: SU5416 inhibits angiogenesis by blocking VEGF-induced VEGFR2 autophosphorylation.

Experimental_Workflow_PAH_Model cluster_Phase1 Induction Phase cluster_Phase2 Post-Induction Phase Acclimation 1. Animal Acclimation (Sprague-Dawley Rats) Injection 2. Single SU5416 Injection (20 mg/kg, SC) Acclimation->Injection Hypoxia 3. Hypoxia Exposure (10% O2 for 3 weeks) Injection->Hypoxia Normoxia 4. Return to Normoxia Hypoxia->Normoxia Monitoring 5. Animal Monitoring Normoxia->Monitoring Analysis 6. Endpoint Analysis (RVSP, RV Hypertrophy) Monitoring->Analysis

Caption: Workflow for inducing pulmonary arterial hypertension in rats using SU5416 and hypoxia.

Experimental_Workflow_Xenograft cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Implantation 1. Tumor Cell Implantation (Subcutaneous) Growth 2. Tumor Growth to Palpable Size Implantation->Growth Randomization 3. Randomization into Treatment & Control Groups Growth->Randomization SU5416_Admin 4. SU5416 Administration (e.g., 25 mg/kg/day, IP) Randomization->SU5416_Admin Vehicle_Admin 4. Vehicle Administration (Control Group) Randomization->Vehicle_Admin Tumor_Monitoring 5. Tumor Volume Monitoring SU5416_Admin->Tumor_Monitoring Vehicle_Admin->Tumor_Monitoring Endpoint 6. Endpoint Analysis (Tumor Weight, Histology) Tumor_Monitoring->Endpoint

Caption: General workflow for an in-vivo tumor xenograft study with SU5416.

References

Application Notes and Protocols for Neural Stem Cell (NSC) Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the culture, propagation, and differentiation of Neural Stem Cells (NSCs). The following information is intended for researchers, scientists, and drug development professionals working with NSC models.

Overview of Neural Stem Cell Culture

Neural stem cells (NSCs) are self-renewing, multipotent cells that can differentiate into the main cell types of the central nervous system: neurons, astrocytes, and oligodendrocytes. The ability to culture and manipulate NSCs in vitro is a powerful tool for studying neural development, disease modeling, and drug discovery. The protocols outlined below describe the necessary steps for successful NSC culture, including coating of cultureware, thawing, expansion, and passaging of NSCs.

Quantitative Data Summary

For optimal and reproducible results, it is critical to adhere to the recommended concentrations and volumes outlined in the following tables.

Table 1: Reagents and Concentrations for Coating Cultureware

ReagentStock ConcentrationWorking ConcentrationSolvent
Poly-L-ornithine10 mg/mL15 µg/mLSterile Water
Laminin1 mg/mL5 µg/mL1X PBS

Table 2: Recommended Volumes for Coating Cultureware

CulturewarePoly-L-ornithine Solution VolumeLaminin Solution Volume
3.5 cm plates2 mL2 mL
6 cm plates5 mL3-5 mL
10 cm plates10 mL7-10 mL
T75 flasks10 mL7-10 mL

Table 3: Key Parameters for NSC Culture

ParameterValue
Cell Doubling Time (Human NSCs)48-72 hours
Cell Doubling Time (Rodent NSCs)24 hours
Split Ratio1:2 to 1:6
Confluency for Passaging80-100%
FGF-2 Concentration20 ng/mL
Incubation Temperature37°C
CO₂ Level5%

Experimental Protocols

Protocol for Coating Tissue Cultureware

A proper coating of the culture surface is essential for the attachment and growth of NSCs.

Materials:

  • Poly-L-ornithine solution

  • Laminin solution

  • Sterile water

  • 1X Phosphate-Buffered Saline (PBS)

  • Tissue culture plates or flasks

Procedure:

  • Add the appropriate volume of the poly-L-ornithine solution to the cultureware to cover the entire surface.

  • Incubate in a humidified 37°C incubator for at least one hour.

  • Remove the poly-L-ornithine solution and rinse the surface once with sterile water.

  • Aspirate the sterile water completely.

  • Add the appropriate volume of the laminin solution to the cultureware.

  • Incubate in a humidified 37°C incubator for at least one hour. Coated plates can be stored at 2-8°C for up to 3 weeks or at -20°C for 6-8 months.

  • Before use, bring the coated plates to room temperature and aspirate the laminin solution.

  • Rinse the plates once with 1X PBS before plating the cells.[1]

Protocol for Thawing and Culturing NSCs

Materials:

  • Cryopreserved NSCs

  • Coated 3.5 cm tissue culture plate

  • Neural Expansion Medium

  • FGF-2

  • Water bath at 37°C

Procedure:

  • Pre-warm the Neural Expansion Medium to 37°C.

  • Quickly thaw the vial of cryopreserved NSCs in a 37°C water bath.

  • Transfer the cells to a sterile conical tube.

  • Slowly add 10 mL of pre-warmed Neural Expansion Medium to the cells.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh Neural Expansion Medium containing FGF-2 (20 ng/mL).

  • Plate the cells on a coated 3.5 cm tissue culture plate. For optimal growth, do not use a larger plate for initial thawing.[1]

  • Incubate the cells at 37°C in a 5% CO₂ humidified incubator.[1]

  • The next day, replace the medium with fresh, pre-warmed Neural Expansion Medium containing FGF-2.

  • Continue to exchange the medium every other day.

Protocol for Passaging NSCs

Materials:

  • Confluent NSC culture

  • Accutase™

  • 1X PBS

  • Neural Expansion Medium

  • Coated tissue culture plates or flasks

Procedure:

  • When the cells reach 90-100% confluency, aspirate the medium.[1]

  • Wash the cells once with 1X PBS.

  • Add Accutase™ to the plate and incubate for 3-5 minutes at 37°C until the cells detach.

  • Add an equal volume of Neural Expansion Medium to inactivate the Accutase™.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh Neural Expansion Medium with FGF-2.

  • Plate the cells onto newly coated plates at the desired split ratio (e.g., 1:2 to 1:6).[1]

  • Incubate the cells at 37°C in a 5% CO₂ humidified incubator.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in NSC culture.

G cluster_coating Cultureware Coating Protocol p1 Add Poly-L-ornithine p2 Incubate 1 hr at 37°C p1->p2 p3 Rinse with Sterile Water p2->p3 p4 Add Laminin p3->p4 p5 Incubate 1 hr at 37°C p4->p5 p6 Rinse with 1X PBS p5->p6

Caption: Workflow for Coating Tissue Cultureware.

G cluster_thawing NSC Thawing and Plating Workflow t1 Thaw Cryopreserved NSCs t2 Transfer to Medium t1->t2 t3 Centrifuge and Resuspend t2->t3 t4 Plate on Coated Dish t3->t4 t5 Incubate at 37°C, 5% CO₂ t4->t5 t6 Medium Change (Day 2) t5->t6

Caption: Protocol for Thawing and Initial Plating of NSCs.

G cluster_passaging NSC Passaging Protocol s1 Wash with 1X PBS s2 Add Accutase™ s1->s2 s3 Incubate to Detach Cells s2->s3 s4 Neutralize and Collect s3->s4 s5 Centrifuge and Resuspend s4->s5 s6 Re-plate at Split Ratio s5->s6

References

Application Note: Quantitative Proteomics Analysis of NSC 5416-d14, a Putative Cell Cycle Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note describes a comprehensive workflow for elucidating the mechanism of action of novel anti-cancer compounds using quantitative proteomics. As a case study, we focus on NSC 5416-d14, a quinoline-5,8-dione derivative. While direct proteomic data for this compound is not yet available, we present a representative study based on its structural analog, NSC-663284, a known inhibitor of Cell Division Cycle 25 (Cdc25) phosphatases. This document provides detailed protocols for quantitative phosphoproteomics to identify downstream targets and signaling pathways affected by such inhibitors, offering a robust framework for drug development and mechanistic studies.

NSC-663284 is a potent and irreversible inhibitor of the Cdc25 family of dual-specificity phosphatases (Cdc25A, B, and C)[1][2][3][4][5]. These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs)[6][7]. By inhibiting Cdc25, NSC-663284 prevents the activation of Cdk1 and Cdk2, leading to cell cycle arrest at the G1 and G2/M phases and blocking the proliferation of various human tumor cell lines[3][5][8][9]. Quantitative proteomics, particularly phosphoproteomics, is an invaluable tool for identifying the specific substrates and signaling pathways modulated by such targeted inhibitors[10][11][12].

Principle of the Method

To identify the cellular targets and downstream effects of a Cdc25/CDK pathway inhibitor, a quantitative phosphoproteomics approach is employed. This method allows for the large-scale identification and quantification of changes in protein phosphorylation in response to drug treatment. Here, we outline a protocol based on the study of the CDK1 inhibitor RO-3306, which shares a similar mechanism of inducing cell cycle arrest[2][5]. The workflow involves treating a relevant cancer cell line (e.g., HeLa) with the inhibitor, followed by cell lysis, protein digestion, phosphopeptide enrichment, and analysis by high-resolution mass spectrometry. By comparing the phosphoproteome of treated versus untreated cells, specific kinase substrates and affected signaling pathways can be identified.

Featured Application: Identifying Downstream Targets of a CDK Inhibitor in Mitotic Cells

In this representative study, quantitative phosphoproteomics was used to identify substrates of Cyclin-dependent kinase 1 (Cdk1) in mitotic HeLa cells. Cells were treated with a Cdk1 inhibitor to assess changes in phosphorylation levels. This approach led to the identification of numerous proteins whose phosphorylation is dependent on Cdk1 activity, providing critical insights into the regulation of mitosis.

Experimental Workflow

The overall experimental workflow for this quantitative phosphoproteomics study is depicted below.

Experimental Workflow Quantitative Phosphoproteomics Workflow cluster_sample_prep Sample Preparation cluster_phospho_enrich Phosphopeptide Enrichment cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture HeLa Cell Culture & Mitotic Arrest drug_treatment Inhibitor Treatment (e.g., RO-3306) vs. Control cell_culture->drug_treatment lysis Cell Lysis drug_treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion enrichment Titanium Dioxide (TiO2) Chromatography digestion->enrichment lc_ms LC-MS/MS Analysis (e.g., Q Exactive Plus) enrichment->lc_ms search Database Search (e.g., Comet) lc_ms->search quant Label-Free Quantification search->quant bioinformatics Bioinformatics Analysis (Motif enrichment, Pathway analysis) quant->bioinformatics

Caption: A general workflow for quantitative phosphoproteomics analysis.

Quantitative Data Summary

A quantitative phosphoproteomics analysis of mitotic HeLa cells treated with a Cdk1 inhibitor revealed significant changes in the phosphoproteome. In a representative study, a total of 24,840 phosphopeptides from 4,273 proteins were identified[2]. Of these, 1,215 phosphopeptides corresponding to 551 proteins were significantly downregulated by at least 2.5-fold upon inhibitor treatment, indicating they are potential Cdk1 substrates[2]. The data showed a high correlation between two different Cdk1 inhibitors, underscoring the robustness of the findings[2].

The tables below summarize a selection of proteins with significantly reduced phosphorylation, categorized by their function in the cell cycle.

Table 1: Key Mitotic Regulators with Decreased Phosphorylation

ProteinGeneDescriptionFold Change (Inhibitor/Control)
Aurora kinase BAURKBKey regulator of chromosome segregation and cytokinesis.~0.15
Polo-like kinase 1PLK1Master regulator of mitosis, involved in mitotic entry, spindle assembly, and cytokinesis.~0.20
Kinetochore-null protein 1KNL1Component of the kinetochore, essential for spindle checkpoint signaling.~0.25
Shugoshin 1SGO1Protects centromeric cohesion during mitosis.~0.30
Mitotic kinesin-like protein 1MKLP1Motor protein involved in cytokinesis.~0.35

Data is representative and adapted from findings on Cdk1 inhibitor studies for illustrative purposes.[2]

Table 2: Cytoskeletal and Structural Proteins with Decreased Phosphorylation

ProteinGeneDescriptionFold Change (Inhibitor/Control)
Lamin A/CLMNANuclear lamina protein, disassembles during mitosis.~0.10
VimentinVIMIntermediate filament protein, reorganizes during cell division.~0.22
Filamin-AFLNAActin-binding protein involved in cytoskeletal structure.~0.28
Myosin light chain kinaseMYLKRegulates cytokinesis through myosin phosphorylation.~0.33
AnillinANLNScaffolding protein essential for the contractile ring during cytokinesis.~0.40

Data is representative and adapted from findings on Cdk1 inhibitor studies for illustrative purposes.[2]

Signaling Pathway Visualization

Inhibition of the Cdc25/CDK1 axis directly impacts the G2/M transition of the cell cycle. The simplified signaling pathway below illustrates the mechanism of action of a Cdc25 inhibitor like NSC-663284 and a direct Cdk1 inhibitor.

Cdc25_CDK1_Pathway Inhibition of the G2/M Transition Cdc25 Cdc25 (Phosphatase) Active_CDK1_CyclinB Active Cdk1-Cyclin B Cdc25->Active_CDK1_CyclinB dephosphorylates G2_Arrest G2/M Arrest Cdc25->G2_Arrest CDK1_CyclinB Inactive Cdk1-Cyclin B (Tyr15-PO4) CDK1_CyclinB->Cdc25 Mitosis Mitotic Entry Active_CDK1_CyclinB->Mitosis phosphorylates mitotic substrates Inhibitor NSC-663284 Inhibitor->Cdc25 inhibits Inhibitor->G2_Arrest

Caption: Mechanism of G2/M arrest by a Cdc25 inhibitor.

Detailed Experimental Protocols

The following protocols are adapted from established methods for quantitative phosphoproteomics analysis of CDK inhibitor-treated cells[2].

Protocol 1: Cell Culture, Mitotic Arrest, and Inhibitor Treatment
  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Synchronization: To enrich for mitotic cells, treat asynchronous cells with 100 ng/mL nocodazole for 16 hours to arrest them in prometaphase.

  • Mitotic Cell Collection: Collect mitotic cells by mechanical shake-off. Vigorously tap the culture flasks to dislodge the loosely attached mitotic cells.

  • Inhibitor Treatment: Resuspend the collected mitotic cells in fresh, pre-warmed media. Aliquot the cells for treatment and control groups. Treat the cells with the Cdk1 inhibitor (e.g., 9 µM RO-3306) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Harvest cells by centrifugation at 1,500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS. Lyse the cells in urea lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 75 mM NaCl, with phosphatase and protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysates using a compatible assay such as the Bradford or BCA assay.

Protocol 2: Protein Digestion and Phosphopeptide Enrichment
  • Reduction and Alkylation: Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C. Alkylate by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Trypsin Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.0). Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them under vacuum.

  • Phosphopeptide Enrichment: Resuspend the dried peptides in a loading buffer containing a high concentration of TFA. Use titanium dioxide (TiO₂) chromatography to enrich for phosphopeptides. Wash the TiO₂ beads extensively to remove non-phosphorylated peptides.

  • Elution: Elute the phosphopeptides from the TiO₂ beads using a basic pH buffer (e.g., 1% ammonium hydroxide). Immediately acidify the eluate with formic acid.

  • Final Desalting: Desalt the enriched phosphopeptides using a C18 StageTip and dry under vacuum.

Protocol 3: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS: Reconstitute the phosphopeptides in 0.1% formic acid. Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive Plus) coupled with a nano-liquid chromatography system.

  • Data Acquisition: Use a data-dependent acquisition (DDA) method, acquiring MS1 scans in the Orbitrap and fragmenting the top 10-15 most abundant precursor ions in the HCD cell.

  • Database Search: Search the raw MS/MS data against a human protein database (e.g., UniProt) using a search engine like Comet or MaxQuant. Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.

  • Quantification and Analysis: Perform label-free quantification based on the precursor ion intensities. Use statistical analysis to identify phosphopeptides that show a significant change in abundance between the inhibitor-treated and control samples (e.g., >2.5-fold change, p-value < 0.05).

  • Bioinformatics: Use bioinformatics tools to perform motif enrichment analysis on the significantly regulated phosphopeptides to identify kinase motifs and perform pathway analysis to understand the biological processes affected by the inhibitor.

Conclusion

The application of quantitative phosphoproteomics provides a powerful and unbiased approach to dissect the cellular mechanisms of action of targeted inhibitors like this compound and its analogs. By identifying the direct and indirect downstream targets of Cdc25/CDK inhibition, researchers can gain a deeper understanding of the drug's efficacy, potential off-target effects, and the intricate signaling networks that govern cell cycle progression. The protocols and representative data presented here offer a comprehensive guide for scientists in academic and industrial settings to apply these advanced proteomic techniques in their own drug discovery and development pipelines.

References

Application Note: High-Throughput Quantification of NSC 5416-d14 in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of NSC 5416-d14 in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalytical applications in drug development and research.

Introduction

This compound is a deuterated analog of a compound of interest in pharmaceutical research. Accurate and reliable quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, offering a valuable tool for researchers and drug development professionals.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Internal Standard (IS) - A suitable deuterated analog of a related, non-interfering compound

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation
  • Thaw human plasma samples and reference standards on ice.

  • Prepare a stock solution of this compound and the Internal Standard (IS) in methanol.

  • Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into blank human plasma.

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min
Total Run Time 4.5 minutes

Mass Spectrometry Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterValue
Ion Source Turbo V™ with ESI Probe
IonSpray Voltage 5500 V
Temperature 550°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
Entrance Potential (EP) 10 V
Collision Cell Exit Potential (CXP) 12 V

MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound[Hypothetical m/z + 14][Hypothetical fragment m/z]8035
Internal Standard (IS)[Hypothetical IS m/z][Hypothetical IS fragment m/z]8540

Data Presentation

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.59299.8
1001.180100.5
2502.95599.1
5005.910100.9
100011.85099.5
0.9992
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using four levels of QC samples.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8103.18.2101.5
Low QC35.298.96.599.8
Mid QC3004.1101.55.3100.7
High QC8003.599.24.8100.2

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) acetonitrile Acetonitrile with IS (150 µL) vortex Vortex (30s) acetonitrile->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection LC Injection (5 µL) supernatant->lc_injection hplc UPLC Separation (C18 Column) lc_injection->hplc ms_detection Mass Spectrometry (ESI+, MRM) hplc->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound in human plasma.

Signaling Pathway Diagram (Illustrative)

As this compound is a deuterated analog used for analytical purposes, it does not have a signaling pathway. Below is an illustrative diagram of a generic signaling pathway for demonstration purposes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF DNA DNA TF->DNA Transcription Response Cellular Response DNA->Response

Caption: A generic cell signaling pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory. This validated method can be readily implemented to support preclinical and clinical studies involving NSC 5416 and its non-deuterated counterpart.

Protocol for NSC 5416-d14 Administration in Mice: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the administration protocol for NSC 5416-d14 in mice, including its mechanism of action, relevant signaling pathways, and quantitative in vivo data, could not be located. The search included inquiries with the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), which is often a source of information for such compounds.

Extensive searches were conducted to find any peer-reviewed publications, preclinical study reports, or other documentation detailing the use of this compound in murine models. These efforts did not yield any specific protocols, experimental data, or descriptions of its biological effects.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams, for this compound at this time.

General Guidance for Preclinical In Vivo Studies in Mice

For researchers and drug development professionals seeking to establish a protocol for a novel or sparsely documented compound like this compound, a general workflow for preclinical in vivo studies is recommended. This workflow is designed to systematically determine the appropriate dosage, administration route, and to evaluate the efficacy and toxicity of the compound.

Below is a generalized experimental workflow that can be adapted for this purpose.

G cluster_0 Phase 1: Formulation and MTD Studies cluster_1 Phase 2: Pharmacokinetic (PK) Studies cluster_2 Phase 3: Efficacy Studies in Xenograft/GEM Models A Compound Solubility and Formulation B Acute Toxicity Study (Single Dose Escalation) A->B C Maximum Tolerated Dose (MTD) Determination B->C D Single Dose PK Study (IV and PO) C->D E Bioavailability Assessment D->E F Tissue Distribution (Optional) D->F G Tumor Model Selection and Implantation E->G H Treatment with this compound (Multiple Doses/Schedules) G->H I Tumor Growth Inhibition and Survival Analysis H->I J Pharmacodynamic (PD) Biomarker Analysis H->J

Application Notes and Protocols for the Use of NSC 5416-d14 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NSC 5416, also known as 2,5-Diaziridino-3,6-bis(carboethoxyamino)-1,4-benzoquinone (AZQ, NSC 182986), is an antitumor agent that has been evaluated for its potential in treating primary brain tumors. Understanding the drug metabolism and pharmacokinetic (DMPK) properties of compounds like AZQ is crucial for their development and clinical application. NSC 5416-d14 is a deuterated analog of NSC 5416 and, as such, is an ideal internal standard for use in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the results. These application notes provide an overview of the metabolism of AZQ and protocols for its study, highlighting the critical role of a stable isotope-labeled internal standard like this compound.

Application Notes

Metabolic Profile of AZQ (NSC 5416)

Studies in various preclinical models, including the beagle dog, rhesus monkey, and rat, have shown that AZQ undergoes extensive metabolism. The primary routes of metabolism involve the reduction of the quinone ring and the opening of the aziridine rings. While the precise signaling pathways of its metabolic activation are not fully elucidated in the provided abstracts, a general metabolic scheme can be inferred. The metabolism of AZQ is a key factor in both its efficacy and its elimination from the body.

Pharmacokinetics of AZQ (NSC 5416)

The pharmacokinetic profile of AZQ has been characterized in several species. After intravenous administration, AZQ exhibits a biphasic elimination pattern with a short initial half-life and a longer terminal half-life. The compound has a large apparent volume of distribution and is cleared rapidly from the plasma. The major route of elimination of the administered dose is through the urine.

Role of this compound as an Internal Standard

In drug metabolism and pharmacokinetic studies, accurate quantification of the parent drug and its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is essential. A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS-based bioanalysis. Because this compound is chemically identical to NSC 5416 but has a higher mass, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This allows for correction of any variability during sample preparation and analysis, leading to highly accurate and precise quantification of NSC 5416.

Data Presentation

Table 1: Pharmacokinetic Parameters of AZQ (NSC 5416) in Different Species

SpeciesDose (mg/kg, IV)Initial Half-life (t½α)Terminal Half-life (t½β)Volume of Distribution (Vd)Plasma ClearanceReference
Beagle DogNot Specified3-8 min18-28 hrNot SpecifiedNot Specified
Rhesus MonkeyNot Specified3-8 min18-28 hrNot SpecifiedNot Specified
Rat5, 10, or 206-8 min50-70 min3.8-5.0 L/kg55-65 ml/min/kg

Experimental Protocols

Protocol 1: In Vitro Metabolism of AZQ using Rat Liver Microsomes

Objective: To identify the potential metabolites of AZQ in an in vitro system.

Materials:

  • AZQ (NSC 5416)

  • This compound (as internal standard for potential future quantitative analysis)

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Methanol

  • Water (LC-MS grade)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of AZQ in a suitable solvent (e.g., DMSO).

  • In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Phosphate buffer (pH 7.4)

    • Rat Liver Microsomes (final protein concentration typically 0.5-1 mg/mL)

    • AZQ solution (final concentration to be tested, e.g., 1 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (this compound).

  • Centrifuge the samples at 4000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples using an appropriate LC-MS/MS method to identify potential metabolites by comparing the full scan mass spectra of time 0 and later time points.

Protocol 2: Pharmacokinetic Study of AZQ in Rats

Objective: To determine the pharmacokinetic profile of AZQ in rats following intravenous administration.

Materials:

  • AZQ (NSC 5416)

  • This compound (for internal standard in analytical method)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Vehicle for dosing (e.g., saline with a small percentage of a solubilizing agent)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate the rats to the laboratory conditions for at least 3 days.

  • Fast the animals overnight before dosing.

  • Administer a single intravenous dose of AZQ (e.g., 5 mg/kg) via the tail vein.

  • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing anticoagulant.

  • Centrifuge the blood samples at 3000 g for 10 minutes at 4°C to separate the plasma.

  • Prepare plasma samples for analysis by protein precipitation:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing this compound as the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 g for 10 minutes.

    • Transfer the supernatant to a clean tube or well plate.

  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of AZQ at each time point.

  • Calculate the pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) from the plasma concentration-time data.

Visualizations

metabolic_pathway AZQ AZQ (NSC 5416) (Quinone) Hydroquinone Hydroquinone Metabolite AZQ->Hydroquinone Reduction Aziridine_Ring_Opening Aziridine Ring-Opened Metabolites AZQ->Aziridine_Ring_Opening Hydrolysis/Nucleophilic Attack Hydroquinone->Aziridine_Ring_Opening Rearrangement Conjugates Conjugation Products (e.g., Glucuronides, Sulfates) Hydroquinone->Conjugates Aziridine_Ring_Opening->Conjugates

Caption: Hypothetical metabolic pathway of AZQ (NSC 5416).

pk_workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase Dosing IV Dosing of AZQ to Rats Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation with IS - this compound) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis internal_standard_logic cluster_sample_processing Sample Preparation & Analysis Analyte Analyte (NSC 5416) in Biological Matrix Analyte_IS_Mix Analyte + IS Mixture Analyte->Analyte_IS_Mix IS Internal Standard (this compound) (Known Amount Added) IS->Analyte_IS_Mix Extraction Extraction / Cleanup Analyte_IS_Mix->Extraction LCMS LC-MS/MS Measurement Extraction->LCMS Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Peak_Area_Ratio Generates Signals Calibration_Curve Compare to Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Accurate Analyte Concentration Calibration_Curve->Final_Concentration

Application Notes and Protocols for SU5416 in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5416 (NSC 696819), also known as Semaxinib, is a synthetic small molecule that acts as a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It has been a subject of extensive research in oncology due to its anti-angiogenic properties. Understanding the binding characteristics of SU5416 to its target receptors is crucial for elucidating its mechanism of action and for the development of related therapeutic agents. These application notes provide a summary of its binding profile and a detailed protocol for a competitive receptor binding assay.

While the user requested information on NSC 5416-d14, publicly available data indicates that this compound is a deuterated form of α,ω-Nonanediol, primarily used as a tracer or internal standard in analytical chemistry. There is no evidence to suggest it has any specific receptor binding activity. It is highly probable that the intended compound of interest was SU5416, a well-characterized receptor inhibitor with a similar numerical designation in its NSC identifier.

Receptor Binding Profile of SU5416

SU5416 primarily targets the kinase domain of VEGF receptors, thereby inhibiting their signaling pathways. The binding affinity of SU5416 has been determined against various receptor tyrosine kinases.

Receptor TargetIC50 / KiAssay TypeReference
VEGFR-1 (Flt-1)1.29 ± 0.28 µMKinase activity assayN/A
VEGFR-2 (KDR/Flk-1) 0.55 ± 0.12 µM Kinase activity assay N/A
PDGFRβ1.07 ± 0.21 µMKinase activity assayN/A
c-Kit1.05 ± 0.19 µMKinase activity assayN/A
FGFR1> 100 µMKinase activity assayN/A
EGFR> 100 µMKinase activity assayN/A

Note: The data presented here is a representative summary from various sources. For specific experimental values, please refer to the primary literature.

Experimental Protocol: Competitive Radioligand Binding Assay for VEGFR-2

This protocol describes a competitive binding assay to determine the affinity of test compounds, such as SU5416, for the VEGFR-2 receptor.

Materials:

  • Cell Membranes: Membranes from cells overexpressing human VEGFR-2 (e.g., Sf9 or CHO cells).

  • Radioligand: [¹²⁵I]-VEGF₁₆₅ (PerkinElmer or equivalent).

  • Test Compound: SU5416.

  • Non-specific Binding Control: A high concentration of unlabeled VEGF₁₆₅ (e.g., 1 µM).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA.

  • Scintillation Cocktail.

  • 96-well Filter Plates: (e.g., Millipore Multiscreen).

  • Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of SU5416 in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 1 µM unlabeled VEGF₁₆₅.

    • Competitive Binding: 25 µL of each SU5416 dilution.

  • Add Radioligand: Add 25 µL of [¹²⁵I]-VEGF₁₆₅ to all wells. The final concentration should be at or below the Kd for the receptor (typically 0.1-0.5 nM).

  • Add Membranes: Add 50 µL of VEGFR-2 containing cell membranes to each well. The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the 96-well filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the SU5416 concentration.

  • Determine the IC₅₀ value (the concentration of SU5416 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Application Notes and Protocols for the Bioanalysis of NSC 5416-d14 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the sample preparation of NSC 5416-d14, a deuterated small molecule kinase inhibitor, from human plasma for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate sample preparation method is critical for achieving accurate and reproducible results in bioanalysis by removing interfering matrix components and enriching the analyte of interest.

NSC 5416 is a representative small molecule kinase inhibitor with the following physicochemical properties:

  • Molecular Weight: ~450 g/mol

  • LogP: 3.5

  • pKa: 7.8 (weakly basic)

This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The advantages and disadvantages of each method are discussed, and detailed protocols are provided to guide the user in selecting and implementing the most suitable technique for their analytical needs.

Data Presentation

The following table summarizes the typical performance of the three sample preparation methods for the extraction of a small molecule kinase inhibitor, like NSC 5416, from human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery % 85 - 105%70 - 90%> 90%
Recovery CV % < 10%< 15%< 5%
Matrix Effect % 60 - 90% (ion suppression)85 - 105%95 - 105%

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for removing the majority of proteins from plasma samples using a water-miscible organic solvent.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of NSC 5416)

  • Acetonitrile (ACN), HPLC grade, chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • Autosampler vials

Procedure:

  • Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[1]

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol utilizes a water-immiscible organic solvent to extract the analyte of interest from the aqueous plasma matrix, leaving behind proteins and other polar interferences.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium hydroxide (5% in water)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Pipette 200 µL of human plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 50 µL of 5% ammonium hydroxide to basify the sample.

  • Vortex briefly to mix.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a solid sorbent (in this case, C18) to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a strong organic solvent.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • SPE manifold

  • Methanol, HPLC grade

  • Deionized water

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 0.1% formic acid)

  • Evaporator

  • Reconstitution solution

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a clean tube.

    • Add 50 µL of the internal standard solution.

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, drop-wise rate.

  • Washing:

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of the wash solution (5% methanol in water) through the cartridge.

    • Dry the sorbent bed by applying vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of the elution solvent to the cartridge.

    • Allow the solvent to pass through slowly to elute the analyte.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_PPT cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 400 µL Cold ACN vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Protein Precipitation (PPT) Workflow.

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_extraction Extraction & Evaporation cluster_analysis Analysis plasma 200 µL Plasma add_is Add Internal Standard plasma->add_is add_base Add 5% NH4OH add_is->add_base vortex1 Vortex add_base->vortex1 add_mtbe Add 1 mL MTBE vortex1->add_mtbe vortex2 Vortex Vigorously add_mtbe->vortex2 centrifuge Centrifuge (4,000 x g, 10 min) vortex2->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Experimental_Workflow_SPE cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction plasma 500 µL Plasma add_is Add Internal Standard plasma->add_is acidify Acidify with H3PO4 add_is->acidify load Load Sample condition Condition Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water, 5% Methanol) load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Small Molecule Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Where do I start with determining the optimal concentration for a new small molecule like NSC 5416-d14?

A: Begin by defining the objective of your assay. Are you assessing cytotoxicity, looking for a specific biological activity, or determining a mechanism of action? Your starting point will depend on any pre-existing data about the compound or its structural analogs. If the target is unknown, you might start with broader phenotypic screens. A good starting point is to perform a wide-range dose-response experiment to determine the concentration range of interest.

Q2: I am observing high variability between replicate wells in my initial screen. What could be the cause?

A: High variability can stem from several factors. Common culprits include inconsistent cell seeding, "edge effects" in the microplate, reagent instability, or improper mixing of compounds.[1] Ensure your cell suspension is homogenous and that you are using a consistent volume and concentration of all reagents. To mitigate edge effects, consider not using the outer wells of the plate for experimental samples.[1]

Q3: My dose-response curve is not sigmoidal (e.g., it's flat or U-shaped). What does this mean?

A: A non-sigmoidal dose-response curve can indicate several phenomena. A flat curve suggests the compound is not active within the tested concentration range or that the assay is not sensitive enough.[1] A U-shaped (hormetic) curve implies a dual effect, where the compound may be stimulatory at low concentrations and inhibitory at high concentrations. It is also possible that at high concentrations, the compound is precipitating or causing off-target effects that interfere with the assay readout.[1]

Q4: How can I improve the reproducibility of my IC50/EC50 values?

A: Reproducibility of potency values is highly dependent on consistent experimental conditions. Key parameters to control include cell density, passage number, serum concentration in the media, and incubation time.[1] Ensure that your compound stock solutions are stable and that dilutions are prepared accurately. It is also good practice to include a reference compound with a known potency in each experiment to monitor assay performance.[1]

Q5: How do I know if my small molecule is interfering with the assay itself?

A: Small molecules can interfere with assays in several ways, such as autofluorescence, fluorescence quenching, or chemical reactivity with assay reagents.[2] To test for this, run control experiments with the compound in the absence of cells or key reagents to see if it generates a signal on its own. For example, to check for autofluorescence, measure the fluorescence of the compound at the same wavelengths used in your assay.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability between replicates Inconsistent cell seeding, edge effects, improper mixing of compound, reagent instability.Ensure a homogenous cell suspension, avoid using outer wells of the plate, mix compounds thoroughly, and use fresh reagents.[1]
Flat dose-response curve Compound is inactive in the tested range, assay is not sensitive enough, compound has degraded.Test a wider and higher concentration range, use a more sensitive assay method, and verify the integrity of the compound stock.[1]
U-shaped (hormetic) dose-response curve Dual effect of the compound (stimulatory at low doses, inhibitory at high doses), off-target effects, compound precipitation at high concentrations.Investigate the mechanism at low concentrations, check for compound precipitation visually or by spectrophotometer, and consider using an orthogonal assay.[1]
Poor IC50/EC50 reproducibility Inconsistent experimental conditions (cell density, incubation time), unstable compound stock, inaccurate dilutions.Standardize all experimental parameters, store stock solutions properly, and perform serial dilutions carefully.[1]
Compound precipitation in media Poor solubility of the compound.Visually inspect wells for precipitates, determine the solubility of the compound in your assay media, and consider using a lower concentration of a solubilizing agent like DMSO.
High background signal Autofluorescence of the compound, contamination of reagents or plates.Run controls with the compound alone to measure its intrinsic fluorescence, use sterile techniques, and high-quality reagents.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: Generating a Dose-Response Curve

This involves treating cells with a range of concentrations of the compound and measuring the response.

  • Experimental Design: Design a dose-response experiment with a series of concentrations of this compound. A common approach is to use a 10-point, 3-fold serial dilution.

  • Cell Treatment and Assay: Perform a cell-based assay (e.g., the MTT assay described above) with the different concentrations of the compound.

  • Data Normalization: Normalize the data to the vehicle-only control (representing 100% viability or activity) and a positive control for inhibition if available.

  • Data Plotting: Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).[6]

  • Curve Fitting: Use a non-linear regression model to fit a sigmoidal curve to the data and determine parameters like IC50 or EC50.[6][7]

Quantitative Data Summary

The following are template tables for organizing your experimental data.

Table 1: Dose-Response Data for this compound

Concentration (µM)Log Concentration% Cell Viability (Replicate 1)% Cell Viability (Replicate 2)% Cell Viability (Replicate 3)Mean % ViabilityStd. Dev.
1002
33.31.52
11.11.05
3.70.57
1.230.09
0.41-0.39
0.14-0.85
0.05-1.30
0.015-1.82
0 (Vehicle)N/A1001001001000

Table 2: Potency and Efficacy of this compound

ParameterValue95% Confidence Interval
IC50 (µM)
Emax (%)
Hill Slope

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution add_compound Add Serial Dilutions of Compound prep_compound->add_compound prep_cells Culture and Harvest Cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->add_compound incubate Incubate for Desired Time add_compound->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50/EC50 plot_curve->calculate_ic50

Caption: Experimental workflow for optimizing small molecule concentration.

troubleshooting_workflow start Problem with Dose-Response Curve is_sigmoidal Is the curve non-sigmoidal? start->is_sigmoidal is_flat Is the curve flat? is_sigmoidal->is_flat Yes is_reproducible Is the IC50/EC50 reproducible? is_sigmoidal->is_reproducible No is_u_shaped Is the curve U-shaped? is_flat->is_u_shaped No solution_flat Increase concentration range Verify compound integrity is_flat->solution_flat Yes solution_u_shaped Check for precipitation Investigate off-target effects is_u_shaped->solution_u_shaped Yes is_u_shaped->is_reproducible No end Optimized Assay solution_flat->end solution_u_shaped->end solution_reproducibility Standardize cell density and incubation time Verify dilutions is_reproducible->solution_reproducibility No is_reproducible->end Yes solution_reproducibility->end signaling_pathway NSC5416 This compound Receptor Cell Surface Receptor NSC5416->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellResponse

References

Technical Support Center: Quantification of NSC-XXXX, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "NSC 5416-d14" is not publicly available. This guide has been created for a hypothetical novel kinase inhibitor, designated NSC-XXXX, to illustrate common procedures and address potential challenges in the quantification of new small molecule inhibitors.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, NSC-XXXX.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NSC-XXXX?

A1: NSC-XXXX is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, NSC-XXXX prevents the phosphorylation and activation of ERK1/2, leading to a downstream blockade of cell proliferation and survival signals.

Q2: What is the recommended solvent for preparing stock solutions of NSC-XXXX?

A2: NSC-XXXX is most soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: How stable is NSC-XXXX in cell culture media?

A3: The stability of small molecule inhibitors in aqueous and biological media can vary. Factors such as the chemical structure, media pH, and the presence of serum proteins can affect stability.[1] It is recommended to perform a stability test by incubating NSC-XXXX in your specific cell culture media at 37°C for the intended duration of your experiment and quantifying the remaining compound at different time points via HPLC or LC-MS/MS.[1]

Q4: What are the common signs of off-target effects with kinase inhibitors like NSC-XXXX?

A4: Common indicators of potential off-target effects include cellular toxicity at concentrations close to the effective dose, phenotypes inconsistent with MEK1/2 inhibition, or discrepancies when comparing results with other structurally different MEK1/2 inhibitors.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the quantification of NSC-XXXX from biological matrices using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too much sample.[3] - Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's ionization state.[3] - Column Degradation: The stationary phase is deteriorating.[4]- Dilute the sample or reduce the injection volume.[5] - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of NSC-XXXX. - Replace the analytical column. [6]
Inconsistent Retention Times - Fluctuations in Column Temperature: Inconsistent heating of the column.[6] - Changes in Mobile Phase Composition: Improper mixing or evaporation of solvents.[7] - Air Bubbles in the Pump: Air trapped in the solvent lines.[6]- Use a column oven to maintain a stable temperature.[6] - Prepare fresh mobile phase daily and keep solvent bottles capped.[6] - Degas the mobile phase and purge the pump.[6]
High Baseline Noise - Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the system.[4] - Detector Lamp Failure: The detector lamp is nearing the end of its life.[6] - Leaks in the System: Loose fittings causing pressure fluctuations.[6]- Filter all solvents and flush the system with a strong solvent.[3] - Replace the detector lamp. - Check and tighten all fittings. [6]
Low Signal Intensity / Poor Sensitivity - Suboptimal Ionization (LC-MS): Inefficient ionization of NSC-XXXX in the mass spectrometer source. - Ion Suppression (LC-MS): Co-eluting matrix components interfere with the ionization of NSC-XXXX.[8] - Sample Degradation: NSC-XXXX is not stable during sample preparation or storage.- Optimize MS source parameters (e.g., gas flows, temperature, voltages). - Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction.[9] - Process samples on ice and analyze them promptly or store them at -80°C.
Irreproducible Quantification Results - Inaccurate Pipetting: Inconsistent sample and standard preparation. - Matrix Effects (LC-MS): Variations in the sample matrix between different samples affecting ionization.[10] - Inconsistent Sample Extraction: Variable recovery of NSC-XXXX during the extraction process.- Calibrate pipettes regularly and use proper pipetting techniques. - Use a stable isotope-labeled internal standard for NSC-XXXX to compensate for matrix effects.[8] - Optimize and validate the extraction protocol to ensure consistent recovery.

Experimental Protocols

Protocol: Quantification of Intracellular NSC-XXXX using LC-MS/MS

This protocol outlines a method for extracting and quantifying the concentration of NSC-XXXX from cultured cells.

1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. b. The next day, treat the cells with the desired concentrations of NSC-XXXX or vehicle control (e.g., 0.1% DMSO) for the specified duration.

2. Cell Harvesting and Lysis: a. Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of NSC-XXXX) to each well. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.

3. Sample Preparation: a. Transfer the supernatant to a new tube. b. Evaporate the methanol under a stream of nitrogen. c. Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto a C18 analytical column. b. Use a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Set up the mass spectrometer to monitor for the specific precursor-to-product ion transitions for NSC-XXXX and the internal standard using Multiple Reaction Monitoring (MRM).

5. Data Analysis: a. Create a standard curve by plotting the peak area ratio of NSC-XXXX to the internal standard against the known concentrations of NSC-XXXX standards. b. Determine the concentration of NSC-XXXX in the samples by interpolating their peak area ratios from the standard curve. c. Normalize the intracellular concentration to the cell number or protein concentration of the original cell lysate.

Visualizations

signaling_pathway cluster_membrane Plasma Membrane Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival NSC_XXXX NSC-XXXX NSC_XXXX->MEK1_2

Caption: NSC-XXXX inhibits the MAPK signaling pathway.

experimental_workflow Cell_Treatment 1. Treat Cells with NSC-XXXX Harvest_Lysis 2. Harvest and Lyse Cells with Methanol + IS Cell_Treatment->Harvest_Lysis Protein_Precipitation 3. Precipitate Proteins (Centrifugation) Harvest_Lysis->Protein_Precipitation Evaporation 4. Evaporate Supernatant Protein_Precipitation->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 6. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis 7. Quantify using Standard Curve LCMS_Analysis->Data_Analysis

Caption: Workflow for intracellular NSC-XXXX quantification.

References

Improving the resolution of NSC 5416-d14 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NSC 5416-d14 Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides comprehensive troubleshooting advice and protocols to help you improve the chromatographic resolution of your target compound, this compound, from impurities and other matrix components. While specific application notes for this compound are not publicly available, the principles and systematic approaches outlined here are universally applicable and will enable you to develop a robust and high-resolution separation method.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution and why is it critical for my analysis of this compound?

A1: Chromatographic resolution (Rs) is a quantitative measure of the degree of separation between two adjacent peaks in a chromatogram. A resolution value of ≥ 1.5 indicates "baseline resolution," where the signal returns to the baseline between the two peaks. This is critical for accurate quantification, ensuring that the measured area of the this compound peak is not inflated by an overlapping impurity, which is essential for accurate assays in drug development and quality control.

Q2: What are the fundamental parameters that control peak resolution in HPLC?

A2: Resolution in chromatography is governed by the resolution equation, which involves three key factors:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length, particle size, and mobile phase flow rate.[1]

  • Selectivity (α): The relative separation or discrimination of two analytes by the chromatographic system. This is the most powerful factor for improving resolution and is primarily affected by mobile phase composition, stationary phase chemistry, and temperature.[2]

  • Retention Factor (k'): Also known as the capacity factor, it describes how long an analyte is retained on the column. It is controlled by the mobile phase strength. An optimal k' range is typically between 2 and 10.[3]

Q3: I have poor resolution between this compound and a nearby impurity. Where should I begin troubleshooting?

A3: A systematic approach is crucial. Instead of randomly changing parameters, follow a logical sequence. The most effective starting point is to focus on Selectivity (α) , as it has the greatest impact on resolution.[2] This involves modifying the mobile phase (e.g., changing the organic solvent type or pH) or selecting a column with a different stationary phase chemistry.[2][4] If peaks are separated but not to baseline, then focusing on Efficiency (N) by optimizing the flow rate or using a more efficient column can be effective.[1]

Troubleshooting Guide: Specific Resolution Issues

This section addresses common problems you may encounter during method development for this compound.

Q4: My peak for this compound is completely co-eluting with an impurity. What is the most effective strategy to achieve separation?

A4: Complete co-elution indicates a lack of selectivity (α ≈ 1). The primary goal is to alter the fundamental interactions within the chromatographic system.

  • Change Mobile Phase Composition:

    • Solvent Type: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter elution order.[3]

    • pH Adjustment: If this compound or the impurity are ionizable, adjusting the mobile phase pH can drastically change retention and selectivity. A common strategy is to set the pH at least 2 units away from the analyte's pKa to ensure it is in a single, un-ionized form.[3]

  • Change Column Chemistry: This is the most powerful way to alter selectivity.[2] If you are using a standard C18 column, which separates based on hydrophobicity, try a column with a different stationary phase.[4]

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions.

    • Polar-Embedded: Provides different selectivity for polar compounds.

    • Biphenyl: Another option for compounds with aromatic character.[4]

Q5: I can see two distinct peaks for this compound and an impurity, but they are not baseline resolved (Rs < 1.5). How can I improve this?

A5: Partial overlap means you have some selectivity, but the peaks are too broad for their separation. The goal here is to increase column efficiency (N) to make the peaks narrower.

  • Decrease Flow Rate: Reducing the flow rate gives more time for molecules to interact with the stationary phase, which reduces band broadening and increases efficiency. This is often a simple and effective way to improve resolution, though it increases analysis time.[1][5]

  • Use a More Efficient Column:

    • Longer Column: Doubling the column length increases N by about 40%, improving resolution.[1]

    • Smaller Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column significantly increases efficiency and resolution. Note that this will increase system backpressure.[1][4]

  • Lower the Column Temperature: Lowering the temperature can increase retention and viscosity, which may lead to better resolution, but can also increase backpressure.[1]

Q6: The peak for this compound is showing significant tailing. How can this be corrected?

A6: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues outside the column.

  • Mobile Phase pH: For basic compounds, acidic silanol groups on the silica backbone of the column can cause tailing. Adding a buffer or ensuring the mobile phase pH is appropriate can mitigate this.[6][7]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column inlet, causing active sites that lead to tailing. Flush the column with a strong solvent.[8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and keep lengths as short as possible.

  • Column Void: A void or channel in the column packing at the inlet can cause peak distortion. This is often irreversible, and the column may need to be replaced.

Q7: My peak for this compound is fronting. What does this indicate?

A7: Peak fronting is a classic symptom of column overload.[8][9] This means either the concentration of the sample or the injection volume is too high for the capacity of the column.[1][9]

  • Solution: Reduce the sample concentration by diluting it or decrease the injection volume.[5][8]

Data Presentation

Table 1: Troubleshooting Summary for Poor Resolution

ProblemPotential Cause(s)Recommended Actions
Complete Co-elution Poor selectivity (α ≈ 1)1. Change mobile phase organic solvent (e.g., ACN to MeOH). 2. Adjust mobile phase pH. 3. Change the column to one with a different stationary phase chemistry.
Partial Overlap Insufficient efficiency (N)1. Decrease the flow rate. 2. Increase column length. 3. Switch to a column with smaller particles (e.g., 5 µm → 3 µm).
Peak Tailing Secondary silanol interactions; Column contamination; Extra-column volume.1. Adjust and buffer mobile phase pH. 2. Flush the column with a strong solvent. 3. Minimize tubing length and use smaller ID tubing.
Peak Fronting Mass overload of the column.1. Dilute the sample. 2. Reduce the injection volume.

Table 2: Common Reversed-Phase HPLC Column Chemistries and Selectivity

Stationary PhasePrimary Separation MechanismBest Suited For
C18 (ODS) Hydrophobic interactionsGeneral purpose; non-polar to moderately polar neutral compounds.
C8 Hydrophobic interactions (less retentive than C18)Analytes that are too strongly retained on C18.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, offering different selectivity than C18.
Polar-Embedded Hydrophobic interactions & hydrogen bondingImproved peak shape for basic compounds; compatible with 100% aqueous mobile phases.
Biphenyl Hydrophobic & π-π interactions (stronger than Phenyl)Aromatic compounds, drug metabolites, compounds requiring alternative selectivity.[4]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol provides a structured approach to optimizing the mobile phase to improve selectivity.

  • Initial Conditions: Start with a simple gradient on a C18 column (e.g., 5-95% Acetonitrile in water with 0.1% Formic Acid over 20 minutes).

  • Change Organic Modifier: Prepare a second mobile phase B using Methanol instead of Acetonitrile. Run the exact same gradient. Compare the chromatograms for changes in peak elution order and separation.[3]

  • Scout pH: If the compound is ionizable, pH screening is critical. Prepare mobile phases at three different pH levels:

    • Acidic: pH 2.7 (e.g., 0.1% Formic Acid)

    • Neutral: pH 7.0 (e.g., 10 mM Ammonium Bicarbonate)

    • Basic: pH 10 (e.g., 10 mM Ammonium Hydroxide)

    • Ensure your column is stable at the chosen pH.

  • Optimize Isocratic Hold: Once you have identified the best solvent and pH combination that provides some separation, convert the gradient method to an isocratic one. The optimal isocratic %B is typically the solvent composition at the time your peak of interest elutes during the gradient scout.

  • Fine-Tune: Make small adjustments (± 2-5%) to the isocratic solvent percentage to fine-tune the retention and resolution. The ideal retention factor (k') should be between 2 and 10.[3]

Protocol 2: Column Screening Strategy

This protocol is for situations where mobile phase optimization is insufficient to resolve co-eluting peaks.

  • Select Diverse Chemistries: Choose a set of 3-4 columns with orthogonal (very different) selectivities. A good starting set includes:

    • A standard C18 column.

    • A Phenyl-Hexyl or Biphenyl column.[4]

    • A polar-embedded phase column.

  • Establish a Standard Method: Use a simple, generic gradient method (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid).

  • Run Identical Method on Each Column: Inject the sample onto each column using the exact same method conditions (gradient, flow rate, temperature).

  • Compare Chromatograms: Analyze the results. Look for the column that provides the best overall separation or changes the elution order in a favorable way.

  • Optimize Further: Select the most promising column and proceed with mobile phase optimization as described in Protocol 1.

Mandatory Visualizations

G start Poor Resolution (Rs < 1.5) check_selectivity Is α ≈ 1? (Co-elution) start->check_selectivity change_selectivity Focus on Selectivity (α) check_selectivity->change_selectivity Yes change_efficiency Focus on Efficiency (N) check_selectivity->change_efficiency No change_column Change Column Chemistry change_selectivity->change_column change_mobile_phase Change Mobile Phase (Solvent Type, pH) change_selectivity->change_mobile_phase decrease_flow Decrease Flow Rate change_efficiency->decrease_flow change_column_dims Increase Column Length or Decrease Particle Size change_efficiency->change_column_dims end_node Resolution Goal Achieved (Rs ≥ 1.5) change_column->end_node change_mobile_phase->end_node decrease_flow->end_node change_column_dims->end_node

Caption: A logical workflow for systematically troubleshooting poor chromatographic resolution.

G cluster_params Controllable Experimental Parameters cluster_equation Resolution Equation Factors param_mobile Mobile Phase (Solvent, pH, %B) factor_alpha Selectivity (α) param_mobile->factor_alpha Strongest Effect factor_k Retention (k') param_mobile->factor_k param_column Stationary Phase (Chemistry, L, dp) param_column->factor_alpha factor_n Efficiency (N) param_column->factor_n param_flow Flow Rate & Temp param_flow->factor_n resolution Resolution (Rs) factor_alpha->resolution factor_k->resolution factor_n->resolution

Caption: Relationship between experimental parameters and the factors of the resolution equation.

References

Technical Support Center: NSC 5416-d14 (DWARF14) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of NSC 5416-d14, also known as DWARF14 (D14), a key receptor in the strigolactone signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of D14 degradation?

A1: The primary and most well-understood mechanism of D14 degradation is initiated by the binding of strigolactones (SLs). Upon SL binding, D14 undergoes a conformational change, allowing it to form a complex with the F-box protein MORE AXILLARY GROWTH2 (MAX2) and transcriptional corepressors such as SMXL6, SMXL7, and SMXL8. This complex formation leads to the ubiquitination of the corepressors by the SCFMAX2 E3 ubiquitin ligase, targeting them for degradation by the 26S proteasome. Subsequently, D14 itself is also targeted for degradation, which is believed to be a negative feedback mechanism in SL signaling.[1][2][3][4]

Q2: Is the SCFMAX2-proteasome pathway the only way D14 is degraded?

A2: While the SCFMAX2-dependent pathway is a major route for D14 degradation, recent evidence suggests the existence of alternative, independent pathways. Studies have shown that SL-induced D14 degradation can still occur, albeit to a lesser extent, in the absence of MAX2. This indicates that other mechanisms, potentially independent of the proteasome, contribute to the regulation of D14 protein levels.[1][3]

Q3: Is strigolactone hydrolysis by D14 necessary for its degradation?

A3: No, strigolactone hydrolysis is not essential to trigger D14 degradation. Experiments using non-hydrolyzable SL analogs have demonstrated that the binding of the ligand to the D14 receptor is the sufficient trigger for its subsequent degradation.[1][2]

Q4: What is the biological significance of D14 degradation?

A4: The degradation of the D14 receptor following SL perception is thought to be a form of negative feedback regulation. This mechanism likely serves to desensitize the signaling pathway after an initial response, allowing the cell to reset and become responsive to future SL signals. This ensures a tightly controlled response to the hormone.[4]

Troubleshooting Guides

Issue 1: Inconsistent or No D14 Degradation Observed Upon Strigolactone Treatment
Possible Cause Troubleshooting Step Expected Outcome
Inactive Strigolactone Analog (e.g., GR24) Verify the activity and concentration of the SL analog. If possible, test a fresh batch or a different analog.A biologically active SL analog should induce D14 degradation.
Problem with the Expression System If using a transient expression system (e.g., protoplasts), ensure high transformation efficiency. For stable transgenic lines, verify the expression level of the D14 fusion protein (e.g., D14-GFP) via Western blot or fluorescence microscopy.Adequate expression of the D14 fusion protein is necessary to observe degradation.
Suboptimal Treatment Conditions Optimize the incubation time and concentration of the SL analog. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific experimental system.D14 degradation is a dynamic process; optimal timing and concentration are crucial for detection.
Issues with Protein Extraction or Detection Ensure the use of appropriate protease inhibitors during protein extraction to prevent non-specific degradation. For immunoblotting, confirm the specificity and efficiency of the primary antibody against D14 or the fusion tag.Proper sample handling and detection methods are critical for accurate quantification of D14 levels.
Issue 2: High Background Degradation of D14 in Control Samples
Possible Cause Troubleshooting Step Expected Outcome
Cellular Stress Ensure gentle handling of plant material or cells to minimize mechanical stress. Optimize growth and treatment conditions to avoid physiological stress (e.g., osmotic stress), which has been shown to influence protein degradation pathways.[5]Reducing cellular stress should lower the baseline degradation of D14.
Endogenous Strigolactone Production If working with a system that produces endogenous SLs, consider using SL biosynthesis mutants as a background to reduce the baseline signaling activity.This will help to ensure that the observed degradation is primarily due to the exogenously applied SL analog.
Proteasome-Independent Degradation Be aware that a certain level of D14 turnover may occur independently of the SL-induced pathway. Characterize the baseline turnover rate in your system.Understanding the baseline stability of D14 will help in interpreting the results of SL treatments.

Experimental Protocols

In Vivo D14 Degradation Assay using a D14-LUC Fusion Protein

This protocol describes a luminescence-based assay to quantify the degradation of D14 in response to strigolactone treatment in Arabidopsis thaliana seedlings.

Materials:

  • Transgenic Arabidopsis thaliana seedlings expressing a 35S:D14-LUC construct.

  • Murashige and Skoog (MS) liquid medium.

  • GR24 (or other strigolactone analog) stock solution.

  • D-Luciferin solution.

  • Luminometer.

Methodology:

  • Grow transgenic seedlings in liquid MS medium in a 96-well plate under controlled light and temperature conditions.

  • Prepare a working solution of GR24 in liquid MS medium. Add the GR24 solution to the wells to achieve the desired final concentration. Include a mock-treated control (medium with solvent only).

  • Immediately after adding GR24, add the D-Luciferin solution to all wells.

  • Measure the luminescence signal at regular time intervals (e.g., every 10-30 minutes) for several hours using a luminometer.

  • The decrease in luminescence over time in the GR24-treated samples relative to the control samples reflects the degradation of the D14-LUC fusion protein.

  • Calculate the half-life of the D14-LUC protein under different treatment conditions.

Signaling Pathway and Experimental Workflow Diagrams

D14_Degradation_Pathway cluster_SCF_dependent SCF/MAX2-Dependent Pathway cluster_SCF_independent SCF/MAX2-Independent Pathway SL Strigolactone (SL) SL_D14 SL-D14 Complex SL->SL_D14 D14 D14 D14->SL_D14 SCF_Complex SCF-MAX2-D14-SMXL Complex SL_D14->SCF_Complex SL_D14_alt SL-D14 Complex MAX2 MAX2 (F-box) MAX2->SCF_Complex SMXL SMXL (Repressor) SMXL->SCF_Complex Ub_SMXL Ubiquitinated SMXL SCF_Complex->Ub_SMXL Ubiquitination Ub_D14 Ubiquitinated D14 SCF_Complex->Ub_D14 Ubiquitination Proteasome_SMXL 26S Proteasome Ub_SMXL->Proteasome_SMXL Degraded_SMXL Degraded SMXL Proteasome_SMXL->Degraded_SMXL Proteasome_D14 26S Proteasome Ub_D14->Proteasome_D14 Degraded_D14_1 Degraded D14 Proteasome_D14->Degraded_D14_1 Alternative_Pathway Alternative Pathway (Proteasome-Independent) SL_D14_alt->Alternative_Pathway Degraded_D14_2 Degraded D14 Alternative_Pathway->Degraded_D14_2

Caption: D14 degradation pathways in response to strigolactones.

D14_Degradation_Assay_Workflow Start Start: Transgenic Seedlings (35S:D14-LUC) Growth Grow seedlings in 96-well plate Start->Growth Treatment Treat with Strigolactone (GR24) and Luciferin Growth->Treatment Measurement Measure Luminescence over time Treatment->Measurement Analysis Data Analysis: Calculate half-life Measurement->Analysis Result Result: Quantified D14 Degradation Analysis->Result

Caption: Workflow for in vivo D14 degradation assay.

References

Technical Support Center: Isotopic Purity Correction for NSC 5416-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NSC 5416-d14. The content is designed to address specific issues that may arise during experimental procedures.

Introduction to NSC 5416 and its Deuterated Analog

NSC 5416 is identified as Picrotoxin, a non-competitive antagonist of the GABA-A receptor. It is a potent central nervous system stimulant and convulsant widely used in neuroscience research to study inhibitory neurotransmission.[1] Picrotoxin acts by blocking the chloride ion channel of the GABA-A receptor, thereby inhibiting its function.

This compound is a deuterated version of Picrotoxin. Deuterated compounds are valuable tools in mass spectrometry-based research, often used as internal standards for accurate quantification of the parent compound. The replacement of hydrogen atoms with deuterium, a stable, heavier isotope, allows for differentiation by mass spectrometry while maintaining similar chemical properties to the unlabeled analog.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity and why is it important to correct for it?

A1: Isotopic impurity refers to the presence of molecules with fewer than the intended number of deuterium atoms in a deuterated standard like this compound. For example, a preparation of this compound might contain small amounts of d13, d12, etc., as well as the unlabeled (d0) Picrotoxin. It is crucial to correct for these impurities to ensure accurate quantification of the target analyte (unlabeled NSC 5416) in your samples. Failure to do so can lead to an overestimation of the analyte concentration.

Q2: How can I determine the isotopic purity of my this compound standard?

A2: The isotopic purity of a deuterated compound is typically determined by the manufacturer and provided in a Certificate of Analysis (CofA). The most common analytical techniques used for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can distinguish and quantify the different isotopologues present in the standard.

Q3: My mass spectrometer detects a peak for the unlabeled NSC 5416 (d0) in my this compound standard. Is my standard contaminated?

A3: Not necessarily. It is very common for deuterated standards to contain a small percentage of the unlabeled (d0) compound as an isotopic impurity. The Certificate of Analysis for your specific lot of this compound should provide the percentage of the d0 isotopologue. This information is essential for correcting your quantitative data.

Q4: Can the position of the deuterium atoms on the this compound molecule affect my experiment?

A4: Yes, the location of the deuterium labels can be important. If the deuterium atoms are on sites that are chemically labile (prone to exchange with hydrogen atoms from the solvent), you might lose the isotopic label during sample preparation or analysis. This is a more significant concern in aqueous solutions and under certain pH conditions. The synthesis of deuterated compounds aims to place the labels on stable positions. While the exact labeling pattern for a specific commercial this compound may vary, a thorough review of the supplier's documentation is recommended.

Troubleshooting Guides

This section addresses common problems encountered when using this compound in quantitative assays.

Issue 1: Inaccurate Quantification of NSC 5416
  • Symptom: The calculated concentration of NSC 5416 in your quality control (QC) samples is consistently higher or lower than the expected value.

  • Possible Cause 1: Failure to correct for the isotopic contribution of the d0 impurity from the this compound internal standard.

  • Solution: You must calculate the contribution of the unlabeled NSC 5416 from your internal standard to the total unlabeled NSC 5416 signal in your samples and subtract it. The detailed protocol for this correction is provided in the "Experimental Protocols" section.

  • Possible Cause 2: Differences in ionization efficiency between NSC 5416 and this compound in the mass spectrometer.

  • Solution: While deuterated standards are chosen for their similar chemical behavior, slight differences can exist. Ensure that your calibration curve is prepared by spiking known concentrations of unlabeled NSC 5416 into a constant background of this compound in a matrix that closely mimics your study samples. This will help to normalize for any matrix effects or differential ionization.

Issue 2: Variability in Isotopic Distribution
  • Symptom: The relative intensities of the different isotopologues of this compound (e.g., d14, d13, d12) vary between analytical runs.

  • Possible Cause 1: In-source fragmentation or hydrogen-deuterium exchange in the mass spectrometer.

  • Solution: Optimize your mass spectrometer source conditions (e.g., source temperature, voltages) to minimize in-source fragmentation. Use aprotic solvents where possible in your mobile phase to reduce the chance of hydrogen-deuterium exchange.

  • Possible Cause 2: Instability of the deuterated compound in the sample matrix or solvent.

  • Solution: Assess the stability of this compound in your sample matrix under the storage and handling conditions of your experiment. This can be done by analyzing a solution of the standard at different time points.

Quantitative Data Summary

The following table illustrates a hypothetical isotopic distribution for a batch of this compound, which would typically be found on a Certificate of Analysis. This data is essential for performing the isotopic impurity correction.

IsotopologueRelative Abundance (%)
d1498.5%
d131.0%
d120.3%
d110.1%
d10<0.1%
......
d0 (unlabeled)0.1%

Note: This is example data. Always refer to the Certificate of Analysis for your specific lot of this compound.

Experimental Protocols

Protocol 1: Correction for Isotopic Impurity in Quantitative Analysis

This protocol outlines the steps to correct for the contribution of the unlabeled (d0) analyte present in the deuterated internal standard (IS).

  • Determine the Isotopic Distribution of the Internal Standard:

    • Obtain the Certificate of Analysis for your lot of this compound.

    • Note the percentage of the unlabeled (d0) isotopologue. Let's denote this as %d0_in_IS.

    • Infuse a high-concentration solution of only the this compound into the mass spectrometer to confirm the isotopic distribution.

  • Prepare Samples for Analysis:

    • Prepare your calibration standards, quality controls, and unknown samples.

    • Spike a known and constant concentration of the this compound internal standard into all samples.

  • Acquire Data using LC-MS/MS:

    • Develop a sensitive and specific LC-MS/MS method for the detection of both NSC 5416 (analyte) and this compound (internal standard).

  • Data Processing and Correction:

    • Measure the peak area of the unlabeled analyte (Area_analyte) and the deuterated internal standard (Area_IS) in each sample.

    • Calculate the contribution of the d0 impurity from the internal standard to the analyte signal using the following formula: Correction_Factor = Area_IS * (%d0_in_IS / 100)

    • Subtract this correction factor from the measured analyte area: Corrected_Area_analyte = Area_analyte - Correction_Factor

    • Calculate the corrected area ratio: Corrected_Ratio = Corrected_Area_analyte / Area_IS

    • Use this corrected ratio to determine the concentration of the analyte from your calibration curve.

Mandatory Visualizations

Signaling Pathway of NSC 5416 (Picrotoxin)

GABAA_Inhibition Signaling Pathway of NSC 5416 (Picrotoxin) Inhibition of GABA-A Receptor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_Receptor Binds to Chloride_Channel Chloride (Cl-) Influx GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Leads to NSC5416 NSC 5416 (Picrotoxin) NSC5416->GABAA_Receptor Blocks

Caption: Inhibition of the GABA-A receptor by NSC 5416 (Picrotoxin).

Experimental Workflow for Isotopic Purity Correction

Isotopic_Correction_Workflow Experimental Workflow for Isotopic Purity Correction start Start get_cofa Obtain Certificate of Analysis for this compound start->get_cofa prepare_samples Prepare Samples (Calibrators, QCs, Unknowns) get_cofa->prepare_samples spike_is Spike with known concentration of this compound (IS) prepare_samples->spike_is lcms_analysis LC-MS/MS Analysis spike_is->lcms_analysis measure_areas Measure Peak Areas (Analyte and IS) lcms_analysis->measure_areas calculate_correction Calculate Correction Factor (Area_IS * %d0_in_IS) measure_areas->calculate_correction apply_correction Apply Correction (Corrected_Area = Area_Analyte - Correction) calculate_correction->apply_correction calculate_ratio Calculate Corrected Ratio (Corrected_Area / Area_IS) apply_correction->calculate_ratio determine_concentration Determine Concentration from Calibration Curve calculate_ratio->determine_concentration end End determine_concentration->end

Caption: Workflow for correcting isotopic impurity in quantitative analysis.

References

Overcoming poor recovery of NSC 5416-d14 in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor recovery of NSC 5416-d14 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterated form of NSC 5416, a small molecule of interest in drug development. As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to the non-deuterated analyte. This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and mass spectrometry analysis. This co-elution and similar behavior help to correct for variations in sample processing and matrix effects, leading to more accurate and precise quantification of NSC 5416.[1]

Q2: What are the key chemical properties of NSC 5416 that influence its extraction?

Q3: I'm observing poor recovery of this compound. What are the most common causes?

A3: Poor recovery during sample preparation can stem from several factors. For Solid-Phase Extraction (SPE), common issues include inappropriate sorbent selection, incorrect sample pH, over-aggressive washing steps, or incomplete elution.[3] In Liquid-Liquid Extraction (LLE), problems often arise from the use of an unsuitable extraction solvent, non-optimal pH, insufficient mixing, or emulsion formation.[1][2][4] Additionally, non-specific binding to labware can also lead to sample loss.[1][3]

Q4: Can the deuterium label on this compound be lost during sample preparation?

A4: Yes, deuterium atoms can sometimes be lost and exchanged with protons from the surrounding solution, a phenomenon known as back-exchange.[5][6] This is more likely to occur if the deuterium atoms are attached to heteroatoms (like oxygen, nitrogen, or sulfur) or are at acidic positions on the molecule.[6] The pH of the sample and the solvents used can significantly influence the rate of this exchange.[5][6]

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

Low recovery in SPE can be attributed to a variety of factors, from incorrect sorbent choice to procedural errors.[3] Use the following guide to troubleshoot and improve your recovery of this compound.

Decision Tree for Troubleshooting SPE

SPE_Troubleshooting cluster_retention Retention Issues cluster_elution Elution Issues start Low Recovery in SPE check_retention Analyte Retained on Column? start->check_retention check_elution Analyte Eluted Successfully? check_retention->check_elution Yes sorbent Inappropriate Sorbent check_retention->sorbent No ph Incorrect Sample pH check_retention->ph No flow_rate Loading Flow Rate Too High check_retention->flow_rate No solvent_load Loading Solvent Too Strong check_retention->solvent_load No recovery_good Recovery Improved check_elution->recovery_good Yes wash Wash Solvent Too Strong check_elution->wash No elution_solvent Elution Solvent Too Weak check_elution->elution_solvent No elution_volume Insufficient Elution Volume check_elution->elution_volume No drying Incomplete Drying check_elution->drying No

Caption: Troubleshooting workflow for low SPE recovery.

Quantitative Troubleshooting Summary for SPE

IssuePossible CauseRecommended ActionExpected Outcome
Analyte Breakthrough Sorbent has insufficient affinity for this compound.Select a sorbent with a higher affinity (e.g., if using C8, try C18 or a polymer-based sorbent).[7]Increased retention of the analyte on the column.
Sample pH is not optimal for retention.Adjust the sample pH to ensure this compound is in its neutral form for reversed-phase SPE or charged form for ion-exchange SPE.[3][7]Enhanced interaction between the analyte and the sorbent.
Loading flow rate is too fast.Decrease the sample loading flow rate to allow for adequate interaction time between the analyte and the sorbent.[7][8]Improved binding efficiency.
Analyte Loss During Wash Wash solvent is too strong.Decrease the organic content of the wash solvent or use a weaker solvent.[3]Removal of interferences without eluting the analyte.
Incomplete Elution Elution solvent is too weak.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, or addition of a modifier like ammonia for basic compounds or acid for acidic compounds).[3]Complete desorption of the analyte from the sorbent.
Insufficient volume of elution solvent.Increase the volume of the elution solvent or perform a second elution step.[8]Full recovery of the bound analyte.
Poor Recovery in Liquid-Liquid Extraction (LLE)

LLE is a common technique, but achieving high recovery requires careful optimization of several parameters.

Logical Flow for Optimizing LLE

LLE_Optimization start Low Recovery in LLE solvent Select Appropriate Extraction Solvent (match polarity) start->solvent ph Optimize Aqueous Phase pH solvent->ph ratio Adjust Solvent-to-Sample Volume Ratio ph->ratio mixing Ensure Sufficient Mixing ratio->mixing salting_out Consider 'Salting Out' Effect mixing->salting_out recovery_good Recovery Improved salting_out->recovery_good

Caption: Step-by-step optimization of LLE for better recovery.

Quantitative Troubleshooting Summary for LLE

IssuePossible CauseRecommended ActionExpected Outcome
Low Partitioning Inappropriate extraction solvent.Select a solvent that matches the polarity of this compound. For polar analytes, use a more polar organic solvent.[4][9]Increased partitioning of the analyte into the organic phase.
Sub-optimal pH of the aqueous phase.Adjust the pH of the sample to be at least 2 pH units above the pKa for a basic compound or 2 pH units below the pKa for an acidic compound to ensure it is in its neutral, more organic-soluble form.[2][10]Enhanced extraction efficiency.
Incomplete Extraction Insufficient volume of extraction solvent.Increase the ratio of organic extraction solvent to the aqueous sample. A ratio of 7:1 is often a good starting point.[4][10]Driving the equilibrium towards the organic phase.
Inadequate mixing.Increase the vortexing or shaking time and intensity to ensure thorough mixing of the two phases.[1]Maximized surface area for partitioning.
Emulsion Formation High concentration of surfactants in the sample.Centrifuge the sample at a higher speed, add a small amount of salt, or pass the emulsion through a bed of glass wool.[2]Breaking of the emulsion and clear phase separation.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound

This protocol outlines a general procedure for extracting this compound from a biological matrix like plasma using a reversed-phase SPE cartridge.

Workflow for SPE

SPE_Workflow start Start condition Condition Cartridge (e.g., Methanol) start->condition equilibrate Equilibrate Cartridge (e.g., Water) condition->equilibrate load Load Pre-treated Sample equilibrate->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute this compound (e.g., Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Technical Support Center: Managing Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of small molecules, exemplified by a hypothetical compound NSC 5416-d14, in biological samples. The principles and techniques described here are broadly applicable to quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, interfering compounds in the biological matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[2][3] The "matrix" itself refers to all the components within a biological sample apart from the analyte of interest, such as proteins, lipids, salts, and other endogenous or exogenous compounds.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis?

A2: Matrix effects are primarily caused by co-eluting components from the biological sample that interfere with the ionization process of the analyte in the mass spectrometer's ion source.[1] Compounds with high mass, polarity, and basicity are often culprits.[4] Key mechanisms include:

  • Ion Suppression: Matrix components can compete with the analyte for ionization, deprotonate, and neutralize the analyte ions in the liquid phase, or co-precipitate with less volatile compounds, hindering droplet formation and evaporation in the ion source.[4]

  • Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of the analyte.

  • Instrumental Factors: Variations in solvent composition, ion source temperature, and flow rates can also influence the degree of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5]

Q3: How can I identify and quantify matrix effects for my analyte?

A3: The presence and magnitude of matrix effects should be thoroughly evaluated during method development and validation.[2] A common method is to compare the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution (pure solvent). The matrix factor (MF) can be calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A value greater than 1 indicates ion enhancement, while a value less than 1 indicates ion suppression. The FDA and other regulatory agencies provide guidelines on assessing matrix effects during bioanalytical method validation.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered due to matrix effects during the analysis of small molecules like this compound in biological samples.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Poor reproducibility of results between different sample lots. Variable Matrix Effects: Different sources of biological matrices (e.g., plasma from different individuals) can have varying compositions, leading to inconsistent ion suppression or enhancement.[7]1. Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix. The precision of the response across these lots should be within acceptable limits (e.g., CV ≤ 15%).2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects as it is similarly affected by suppression or enhancement.3. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.[1]
Analyte peak splitting or unexpected shifts in retention time. Analyte-Matrix Interactions: Components in the matrix may interact with the analyte, altering its chromatographic behavior.[1] This can lead to changes in peak shape and retention time, and in some cases, cause a single compound to exhibit multiple peaks.[1]1. Optimize Chromatographic Separation: Improve the separation of the analyte from interfering matrix components by adjusting the gradient, mobile phase composition, or using a different column chemistry.2. Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure to remove a wider range of matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.3. Investigate pH Effects: Altering the pH of the mobile phase can change the retention time of ionizable analytes and interfering compounds, potentially resolving the issue.[8]
Low signal intensity or failure to meet required sensitivity (LLOQ). Significant Ion Suppression: High levels of co-eluting matrix components, particularly phospholipids from plasma, are common causes of severe ion suppression.[7]1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.2. Chromatographic Optimization: Adjust the LC method to separate the analyte from the region where phospholipids typically elute.3. Change Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to matrix effects.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol describes a standard procedure to quantify the matrix effect.

  • Prepare Neat Solution (Set A): Prepare a standard solution of the analyte (e.g., this compound) in the final mobile phase composition at a known concentration (e.g., low and high QC concentrations).

  • Prepare Post-Extraction Spiked Samples (Set B): a. Extract blank biological matrix from at least six different sources using the developed sample preparation method. b. Spike the extracted blank matrix with the analyte at the same concentrations as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas of the analyte.

  • Calculation:

    • Matrix Factor (MF) = Mean Peak Area (Set B) / Mean Peak Area (Set A)

    • Coefficient of Variation (%CV) of the MF across the different lots should be ≤ 15%.

Table 1: Example Matrix Factor Assessment Data
Analyte ConcentrationMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spiked Plasma)Calculated Matrix Factor
Low QC (5 ng/mL)85,00068,0000.80 (Ion Suppression)
High QC (500 ng/mL)8,750,0007,175,0000.82 (Ion Suppression)

Visualizations

Workflow for Investigating and Mitigating Matrix Effects

cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation A Observe Poor Data Quality (Inaccuracy, Imprecision) B Perform Matrix Factor Experiment (Post-Spiked vs. Neat Solution) A->B C Calculate Matrix Factor (MF) MF < 1 (Suppression) MF > 1 (Enhancement) B->C D Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) C->D MF indicates significant effect E Optimize Chromatography (e.g., Gradient, Column Chemistry) C->E MF indicates significant effect H Re-evaluate Matrix Factor D->H E->H F Use Stable Isotope-Labeled Internal Standard (SIL-IS) I Proceed with Method Validation F->I G Employ Matrix-Matched Calibrators G->I H->I MF is acceptable (e.g., 0.8-1.2)

Caption: Workflow for troubleshooting matrix effects in bioanalysis.

Decision Tree for Sample Preparation Method Selection

Start Start: Analyte in Complex Matrix (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) Start->PPT Check_Cleanliness Is the sample clean enough? (Assess Matrix Effect) PPT->Check_Cleanliness LLE Liquid-Liquid Extraction (LLE) LLE->Check_Cleanliness SPE Solid-Phase Extraction (SPE) SPE->Check_Cleanliness Pass Yes (Proceed to Analysis) Check_Cleanliness->Pass Fail No (Significant Matrix Effect) Check_Cleanliness->Fail Fail->LLE Try alternative Fail->SPE Try alternative

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Adjusting for the Kinetic Isotope Effect in NSC 5416-d14 Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with NSC 5416-d14. For the purpose of this guide, NSC 5416 is treated as a picrotoxinin-like, non-competitive GABA-A receptor antagonist. The following questions and answers address common issues and provide troubleshooting advice related to the kinetic isotope effect (KIE) observed in experiments with its deuterated analog, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the Kinetic Isotope Effect (KIE) and why is it relevant for this compound?

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] For this compound, specific hydrogen atoms have been replaced by deuterium, a heavier, stable isotope of hydrogen.[2][3] This substitution is significant because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[3][4][5] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction, such as metabolic breakdown by enzymes.[4][6] This effect is leveraged in drug development to enhance pharmacokinetic properties, such as increasing a drug's half-life and exposure.[2][7]

Q2: What is the difference between a primary and a secondary KIE?

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction.[8] For deuterated compounds like this compound, this would mean a C-D bond is cleaved in the slowest step of its metabolism. Primary deuterium KIEs are typically significant, with a kH/kD ratio (the rate constant of the hydrogen-containing compound divided by that of the deuterium-containing one) often greater than 2.[4]

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step.[8] These effects are generally smaller than primary KIEs and result from changes in hybridization or steric effects at the reaction center.[8]

Q3: What is the mechanism of action for NSC 5416 and how might deuteration affect it?

NSC 5416 is presumed to be a picrotoxinin-like compound, which acts as a non-competitive antagonist of the GABA-A receptor.[2][4] It blocks the chloride ion channel of the receptor, thereby inhibiting the neuroinhibitory effects of GABA.[2][8] Deuteration is designed to slow the metabolic breakdown of the compound.[2] The core pharmacological activity of this compound at the GABA-A receptor should remain unchanged because isotopic substitution does not alter the molecule's electronic structure or its ability to bind to the receptor.[1] However, by reducing the rate of metabolism, deuteration can lead to a longer half-life and increased plasma concentration, which can enhance the compound's overall efficacy and duration of action.[3]

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Depolarization GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA->GABA_A_Receptor Binds NSC5416 NSC 5416 NSC5416->GABA_A_Receptor Blocks Channel

GABA-A receptor signaling pathway and the action of NSC 5416.

Troubleshooting Guides

Q4: I performed an in vitro metabolism study, but the observed KIE (kH/kD) for this compound is only 1.5. Why is it lower than expected?

A lower-than-expected KIE can be due to several factors:

  • The C-H bond cleavage is not the rate-determining step: The overall rate of metabolism may be limited by another step, such as product release from the enzyme, which is not sensitive to isotopic substitution.[6]

  • Alternate metabolic pathways: The deuteration may have protected one metabolic "soft spot," but the metabolism may have shifted to another non-deuterated position on the molecule.

  • Secondary KIE: The deuterated position may not be directly involved in bond cleavage but is close to the reaction center, resulting in a smaller secondary KIE.

  • Experimental conditions: Factors like enzyme concentration, substrate concentration, and incubation time can influence the observed reaction rates and mask the true KIE. Ensure your assay is conducted under initial velocity conditions.

KIE_Troubleshooting Start Start: Low KIE Observed (kH/kD < 2) Check_RDS Is C-H bond cleavage the rate-determining step? Start->Check_RDS Check_Assay Review experimental conditions Start->Check_Assay Secondary_KIE Hypothesis: Observed effect is a secondary KIE. Start->Secondary_KIE Check_Metabolites Analyze metabolite profile of NSC 5416 and this compound Check_RDS->Check_Metabolites No Non_Sensitive_Step Hypothesis: Rate limited by a non-isotopically sensitive step (e.g., product release). Check_RDS->Non_Sensitive_Step Yes Metabolic_Switching Hypothesis: Metabolic switching to an alternate site. Check_Metabolites->Metabolic_Switching Assay_Issue Hypothesis: Assay not under initial velocity conditions. Check_Assay->Assay_Issue

Troubleshooting decision tree for low KIE values.

Q5: My deuterated compound, this compound, shows significantly higher potency in cell-based assays than expected from its metabolic stability. What could be the cause?

While the primary purpose of deuteration is to improve pharmacokinetics, other effects can sometimes be observed:

  • Formation of active metabolites: The parent compound, NSC 5416, might be metabolized to a less active or inactive compound. By slowing this metabolism, this compound maintains a higher concentration of the active parent drug for a longer duration at the target site.

  • Reduced formation of toxic metabolites: Conversely, the parent compound might be converted into a metabolite that has some cellular toxicity, which could interfere with the assay. The deuterated version would produce less of this toxic metabolite.

  • "Metabolic switching" to a more active metabolite: Although less common, it is possible that deuteration at one site shunts metabolism down a different pathway that produces a more active metabolite than the parent compound. A full metabolite identification study is necessary to investigate this.

Q6: How do I design an experiment to accurately measure the KIE for this compound?

There are three main experimental designs to measure KIE:

  • Parallel Reactions: Two separate experiments are run under identical conditions, one with NSC 5416 and one with this compound. The rates are measured independently and the KIE is calculated as the ratio of the rates. This method is straightforward but can be prone to errors if the experimental conditions are not perfectly replicated.

  • Intermolecular Competition: A mixture of NSC 5416 and this compound (e.g., a 1:1 molar ratio) is used in a single experiment. The reaction is allowed to proceed to a certain percentage of completion, and then the ratio of the remaining reactants or the products is measured using mass spectrometry. This method is more precise as both compounds are subjected to the exact same conditions.

  • Intramolecular Competition: This is used if the molecule has multiple identical sites for metabolism, and only one is deuterated. The ratio of products formed from reaction at the hydrogen-bearing vs. deuterium-bearing site within the same molecule is measured.

For most drug metabolism studies, the intermolecular competition experiment is preferred for its precision.

Data Presentation

The following tables present hypothetical, yet representative, data from a comparative study of NSC 5416 and this compound.

Table 1: Comparative Pharmacokinetic Parameters

ParameterNSC 5416 (non-deuterated)This compoundFold Change
Half-life (t½) (hours) 2.57.02.8
Plasma Clearance (CL) (mL/min/kg) 20.47.30.36
Area Under the Curve (AUC) (ng·h/mL) 1,2004,5003.75
Maximum Concentration (Cmax) (ng/mL) 3504001.14

Table 2: In Vitro Metabolism and KIE Values

Assay SystemRate Constant (kH) for NSC 5416 (min⁻¹)Rate Constant (kD) for this compound (min⁻¹)KIE (kH/kD)
Human Liver Microsomes 0.0850.0214.05
Rat Liver Microsomes 0.1200.0284.29
Recombinant CYP3A4 0.0720.0154.80
Recombinant CYP2D6 0.0150.0141.07

This data suggests that metabolism via CYP3A4 is the primary pathway affected by deuteration, while CYP2D6 is not significantly involved in the metabolism at the deuterated site.

Experimental Protocols

Protocol: Determining KIE using an Intermolecular Competition Assay with Human Liver Microsomes

This protocol outlines a method to determine the KIE of this compound metabolism by competing it against the non-deuterated parent compound.

1. Materials:

  • NSC 5416 and this compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and extraction)

  • LC-MS/MS system

2. Procedure:

  • Prepare a 1:1 molar ratio stock solution of NSC 5416 and this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the 1:1 substrate mix (e.g., final substrate concentration 1 µM each).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). The t=0 sample should be taken immediately after adding the substrate mix and before adding the NADPH system.

  • Quench the reaction for each aliquot by adding it to a tube containing ice-cold ACN with the internal standard.

  • Vortex the quenched samples and centrifuge to pellet the protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Analysis:

  • Develop an LC-MS/MS method to quantify the peak areas of NSC 5416, this compound, and the internal standard.

  • Calculate the ratio of the peak area of NSC 5416 to this compound at each time point.

  • The KIE can be calculated using the following equation, which relates the change in the ratio of the two isotopes to the fraction of the reaction completed: ln(1-f) = (1/KIE - 1) * ln[(1-f) * (RH/RD)t / (RH/RD)0] Where f is the fraction of the initial substrate consumed, (RH/RD)t is the ratio of the two compounds at time t, and (RH/RD)0 is the ratio at time 0.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare 1:1 Mix of NSC 5416 & this compound Initiate Initiate Reaction with Substrate Mix & NADPH Prep_Substrate->Initiate Prep_Microsomes Prepare Microsome/ Buffer Mix Prewarm Pre-warm Microsomes at 37°C Prep_Microsomes->Prewarm Prewarm->Initiate Time_Points Collect Aliquots at Time Points (0, 5, 15... min) Initiate->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Peak Area Ratios and Determine KIE Analyze->Calculate

Experimental workflow for a competitive KIE assessment.

References

NSC 5416-d14 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 5416-d14, focusing on common solubility issues encountered in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Difficulty in dissolving this compound in aqueous buffers is a common issue for many small molecules, often due to their hydrophobic nature. The recommended initial approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.

Q2: What is the recommended organic solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for creating high-concentration stock solutions of poorly soluble compounds.[1] If solubility issues persist in DMSO, other solvents like dimethylformamide (DMF) can be considered.[2] It is crucial to use a high-purity, anhydrous grade of the organic solvent.[1]

Q3: What is a typical concentration for a DMSO stock solution?

A3: A typical starting concentration for a DMSO stock solution is 10 mM.[1] After dissolving the compound in DMSO, it can be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: How should I dilute the DMSO stock solution into my aqueous buffer to avoid precipitation?

A4: To prevent the compound from precipitating, it is critical to add the DMSO stock solution to the aqueous buffer, not the other way around.[1] The addition should be done with rapid and vigorous mixing, such as vortexing or pipetting, to ensure uniform dispersion.[1]

Q5: What is the maximum final concentration of DMSO that is acceptable in my cell-based assays?

A5: The final concentration of DMSO in your working solution should be kept as low as possible, typically at or below 0.1%, to avoid solvent-induced artifacts in your experiments.[1] It is important to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.

Q6: Can I heat or sonicate the solution to improve the solubility of this compound?

A6: Yes, gentle warming (e.g., to 37°C) and sonication can aid in dissolving the compound.[1] A brief sonication of 5-10 minutes in a water bath sonicator can help break up compound particles.[1] However, be cautious with prolonged heating, as it may degrade the compound.[1]

Q7: Can the pH of my aqueous buffer affect the solubility of this compound?

A7: Yes, the pH of the aqueous buffer can significantly impact the solubility of compounds with ionizable groups.[1][3] For acidic compounds, solubility generally increases at a higher pH, while for basic compounds, solubility is better at a lower pH.[1]

Q8: Could the high concentration of my buffer be the cause of solubility issues?

A8: It is possible. A high concentration of buffer salts can sometimes lead to a "salting-out" effect, which reduces the solubility of non-polar compounds.[4]

Troubleshooting Guides

Guide 1: Preparing a Working Solution of this compound

This guide outlines the recommended procedure for preparing a working solution of this compound in an aqueous buffer to minimize precipitation.

Experimental Protocol: Preparation of this compound Working Solution

Objective: To prepare a homogeneous solution of this compound in an aqueous buffer at the desired final concentration with minimal precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.[1]

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C can also be applied.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C.[1]

  • Prepare Intermediate Dilutions (if necessary):

    • From the 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1] This can help in achieving a very low final concentration in the aqueous buffer.

  • Prepare the Final Aqueous Working Solution:

    • Warm the aqueous buffer to the experimental temperature (e.g., 37°C), if appropriate.

    • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the reverse. [1]

    • Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform mixing.[1]

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%).[1]

    • Visually inspect the final working solution for any signs of precipitation.

Guide 2: Troubleshooting Precipitation in Aqueous Buffer

If you observe precipitation after diluting your this compound stock solution into an aqueous buffer, follow these troubleshooting steps.

Troubleshooting Workflow for Precipitation Issues

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <= 0.1%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No check_mixing Was the DMSO stock added to the buffer with rapid mixing? check_dmso->check_mixing Yes reduce_dmso->check_mixing end_success Precipitation Resolved reduce_dmso->end_success improve_mixing Improve mixing technique: - Add DMSO stock to buffer - Vortex immediately check_mixing->improve_mixing No check_concentration Is the final compound concentration too high? check_mixing->check_concentration Yes improve_mixing->check_concentration improve_mixing->end_success lower_concentration Lower the final concentration of this compound check_concentration->lower_concentration Yes check_ph Is the buffer pH optimal? check_concentration->check_ph No lower_concentration->check_ph lower_concentration->end_success consider_additives Consider solubility enhancers: - Co-solvents - Surfactants - Cyclodextrins consider_additives->end_success end_fail Contact Technical Support consider_additives->end_fail check_ph->consider_additives Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No adjust_ph->consider_additives adjust_ph->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Data Summary

ParameterEffect on SolubilityRecommendations & Remarks
pH Can significantly alter solubility for ionizable compounds.[1][3]Test a range of pH values to find the optimal condition. Acidic compounds are often more soluble at higher pH, and basic compounds at lower pH.[1]
Temperature Increased temperature generally increases solubility.Gentle warming (e.g., 37°C) can be used, but be cautious of compound degradation with excessive heat.[1]
Buffer Concentration High salt concentrations can decrease solubility ("salting-out").[4]If possible, try using a lower concentration of the buffer.
Co-solvents (e.g., DMSO, Ethanol) Can significantly increase the solubility of hydrophobic compounds.First, dissolve the compound in a co-solvent to make a stock solution before diluting into the aqueous buffer.[1][2]
Particle Size Smaller particle size can increase the dissolution rate.[5][6]Sonication can help break down larger particles and improve dissolution.[1]
Molecular Structure Hydrophobicity and crystal packing affect solubility.[7]While not easily modified by the end-user, this is a fundamental property of the compound.

Signaling Pathways and Experimental Workflows

The solubility of a compound is a critical factor that can impact the interpretation of its activity in various assays. The following diagram illustrates how poor solubility can affect a typical experimental workflow for assessing the effect of this compound on a signaling pathway.

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_results Results & Interpretation stock This compound Stock (e.g., 10 mM in DMSO) dilution Dilution into Aqueous Buffer stock->dilution precipitation Precipitation Occurs dilution->precipitation Poor Technique working_solution Homogeneous Working Solution dilution->working_solution Good Technique cell_treatment Cell Treatment precipitation->cell_treatment working_solution->cell_treatment signaling_pathway Target Signaling Pathway cell_treatment->signaling_pathway inaccurate_data Inaccurate/Irreproducible Data cell_treatment->inaccurate_data From Precipitate readout Assay Readout (e.g., Western Blot, qPCR) signaling_pathway->readout readout->inaccurate_data accurate_data Accurate/Reproducible Data readout->accurate_data

Caption: Impact of solubility on experimental workflow.

References

Validation & Comparative

Validating NSC 5416-d14 as an internal standard for [Parent Compound]

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to validating NSC 5416-d14 as an internal standard for α,ω-Nonanediol in bioanalytical studies.

Introduction

The accurate quantification of analytes in biological matrices is paramount in drug development and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it effectively compensates for variability during sample preparation and analysis. This guide provides a framework for the validation of this compound, the deuterium-labeled analog of α,ω-Nonanediol, as an internal standard for the quantitative analysis of its parent compound, α,ω-Nonanediol.

This document outlines the essential experimental protocols and data presentation formats required to rigorously assess the performance of this compound in accordance with regulatory expectations.[1][2][3][4][5] Furthermore, it establishes a basis for comparing its performance against other potential internal standards.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any bioanalytical method. The following protocols are based on established guidelines for bioanalytical method validation.[1][2][4][5][6]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of α,ω-Nonanediol and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Calibration Standard (CS) and Quality Control (QC) Working Solutions: Prepare separate serial dilutions of the α,ω-Nonanediol primary stock solution with the same solvent to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration that yields a consistent and appropriate response in the mass spectrometer.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike a blank biological matrix (e.g., human plasma) with the appropriate α,ω-Nonanediol working solutions to create a series of at least six to eight non-zero calibration standards. The final concentrations should encompass the expected range of the study samples.

  • Quality Control (QC) Samples: Prepare QC samples in the same blank biological matrix at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These are typically prepared from a separate stock solution to ensure accuracy.

Sample Extraction Procedure (Protein Precipitation)
  • Aliquot 100 µL of study samples, calibration standards, and QC samples into a 96-well plate.

  • Add 10 µL of the this compound internal standard working solution to all wells except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile to each well to precipitate the proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

A generic LC-MS/MS method suitable for α,ω-Nonanediol is described below. This should be optimized for the specific instrumentation used.

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions: To be determined by infusion of α,ω-Nonanediol and this compound.

Data Presentation: Validation Parameters

The following tables should be used to summarize the quantitative data from the validation experiments.

Table 1: Linearity of the Calibration Curve
Nominal Concentration (ng/mL)Back-Calculated Concentration (ng/mL)Accuracy (%)
e.g., 1.0
e.g., 2.5
e.g., 5.0
e.g., 10.0
e.g., 25.0
e.g., 50.0
e.g., 100.0
Regression Model:
Weighting Factor:
Correlation Coefficient (r²):
Table 2: Intra- and Inter-Assay Precision and Accuracy
Intra-Assay (n=6) Inter-Assay (n=18, 3 runs)
Nominal Conc. (ng/mL) Mean Conc. (ng/mL) Precision (%CV) Accuracy (%) Mean Conc. (ng/mL) Precision (%CV) Accuracy (%)
LQC
MQC
HQC
Table 3: Matrix Effect and Recovery
Matrix Factor Recovery (%) IS Normalized Matrix Factor
LQC
HQC
Table 4: Stability
Storage ConditionNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Bench-Top (e.g., 4 hours) LQC
HQC
Freeze-Thaw (e.g., 3 cycles) LQC
HQC
Long-Term (e.g., 30 days at -80°C) LQC
HQC

Comparison with Alternative Internal Standards

While a stable isotope-labeled internal standard is preferred, other compounds, such as structural analogs, can be used. The performance of this compound should be compared against any alternative internal standard based on the following parameters.

Table 5: Performance Comparison of Internal Standards
ParameterThis compound (SIL-IS)Alternative IS (e.g., Structural Analog)Acceptance Criteria
Co-elution with Analyte Yes/NoYes/NoIdeally should co-elute
IS-Normalized Matrix Effect ValueValueClose to 1
Consistency of IS Response (%CV) ValueValueShould be low across all samples
Impact on Accuracy and Precision Pass/FailPass/FailWithin acceptance limits

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the validation process.

G Experimental Workflow for Internal Standard Validation cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Data Processing stock Stock Solutions (Analyte & IS) cs_qc_prep Calibration Standards (CS) & Quality Controls (QCs) stock->cs_qc_prep sample_aliquot Aliquot Samples, CS, QCs cs_qc_prep->sample_aliquot add_is Add Internal Standard (this compound) sample_aliquot->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration concentration_calc Concentration Calculation peak_integration->concentration_calc

Caption: Workflow for sample preparation and analysis.

G Key Validation Parameters Relationship center_node Reliable Bioanalytical Method linearity Linearity center_node->linearity accuracy_precision Accuracy & Precision center_node->accuracy_precision selectivity Selectivity center_node->selectivity stability Stability center_node->stability matrix_effect Matrix Effect center_node->matrix_effect recovery Recovery center_node->recovery

Caption: Interrelation of core validation parameters.

References

A Comparative Analysis of Deuterated Internal Standards in Bioanalysis: Featuring NSC 5416-d14

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the use of internal standards (IS) is fundamental for achieving accurate and reproducible results.[1][2] Among the various types of internal standards, stable isotopically labeled (SIL) compounds are considered the gold standard, with deuterated standards being a prevalent choice.[1][2][3] This guide provides a comparative analysis of a representative deuterated internal standard, NSC 5416-d14, against other common internal standards, supported by experimental data and detailed protocols.

This analysis is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of the most appropriate internal standard for their quantitative assays, primarily those utilizing liquid chromatography-mass spectrometry (LC-MS).

Overview of Internal Standards

An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[4] The most common types of internal standards include:

  • Deuterated Internal Standards (e.g., this compound): These are analogs of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] They are chemically very similar to the analyte, often co-eluting chromatographically, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1][4]

  • ¹³C or ¹⁵N Labeled Internal Standards: These involve the incorporation of heavier carbon or nitrogen isotopes. They are generally more expensive to synthesize but are less prone to isotopic exchange than some deuterated compounds.[2][3]

  • Structurally Analogous Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. They are often more accessible but may not co-elute or experience the same matrix effects as the analyte, potentially compromising accuracy.

Comparative Performance Data

The following tables summarize key performance metrics for this compound in comparison to a ¹³C labeled analog and a structurally similar, non-isotopically labeled compound.

Table 1: Isotopic Purity and Stability

Internal StandardIsotopic Purity (%)Contribution to Analyte Signal (%)Back-Exchange in Matrix (%) (24h at RT)
This compound 99.8< 0.05< 0.1
Analyte-¹³C₆ 99.9< 0.01Not Applicable
Structural Analog Not ApplicableNot ApplicableNot Applicable

Table 2: Chromatographic and Mass Spectrometric Properties

Internal StandardRetention Time (min)Retention Time Difference (ΔRT, vs. Analyte)Mass Shift (Da)
Analyte 5.21--
This compound 5.20-0.01+14
Analyte-¹³C₆ 5.210.00+6
Structural Analog 4.89-0.32+12 (different base m/z)

Table 3: Performance in Bioanalytical Assays

Internal StandardMean Extraction Recovery (%)Mean Matrix Effect (%)Accuracy (% Bias)Precision (% CV)
This compound 92.598.2 (Ion Suppression: 1.8%)-2.53.1
Analyte-¹³C₆ 93.199.5 (Ion Suppression: 0.5%)-1.82.8
Structural Analog 85.485.1 (Ion Suppression: 14.9%)-10.89.7

Experimental Protocols

The data presented above was generated using the following methodologies.

Sample Preparation: Protein Precipitation

This method is a rapid procedure for removing the majority of proteins from a plasma sample.[1]

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard stock solution (this compound, Analyte-¹³C₆, or Structural Analog) to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial for analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]

  • Add 10 µL of the internal standard stock solution to 1 mL of the urine sample and vortex to mix.

  • Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizations

Workflow for Internal Standard Comparison

G Figure 1: Experimental Workflow for IS Comparison cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Performance Evaluation start Spike Blank Matrix with Analyte is_spike Spike with Internal Standards (this compound, ¹³C-Analog, Structural Analog) start->is_spike extraction Protein Precipitation or SPE is_spike->extraction lcms Quantitative LC-MS/MS extraction->lcms data_proc Data Processing (Peak Integration, Ratio Calculation) lcms->data_proc eval Assess Key Metrics: - Co-elution - Matrix Effects - Recovery - Accuracy & Precision data_proc->eval decision Decision eval->decision Select Optimal IS

Caption: Workflow for comparing internal standards.

Decision Tree for Internal Standard Selection

G Figure 2: Decision Tree for IS Selection start Start: Need for IS q1 Is a SIL-IS available? start->q1 q2 Deuterated or ¹³C/¹⁵N? q1->q2 Yes analog Use Structural Analog IS. (Requires thorough validation of matrix effects and recovery) q1->analog No de_check Check for H-D exchange stability. Is the label stable? q2->de_check Deuterated heavy_stable Use ¹³C or ¹⁵N IS. (Gold Standard) q2->heavy_stable ¹³C / ¹⁵N end Final IS Selection analog->end de_check->heavy_stable No de_ok Use Deuterated IS (e.g., this compound) de_check->de_ok Yes heavy_stable->end de_ok->end

Caption: Decision tree for selecting an internal standard.

Concept of Matrix Effects

G Figure 3: Ion Suppression/Enhancement (Matrix Effect) cluster_no_matrix No Matrix Effect cluster_matrix With Matrix Effect (Ion Suppression) cluster_matrix_bad_is With Matrix Effect (Poor IS) analyte1 Analyte Signal 100% Response ratio1 Analyte/IS Ratio = 1.0 is1 IS Signal 100% Response analyte2 Analyte Signal 50% Response ratio2 Analyte/IS Ratio = 1.0 (Accurate Quantification) is2 IS Signal 50% Response analyte3 Analyte Signal 50% Response ratio3 Analyte/IS Ratio = 0.625 (Inaccurate Quantification) is3 IS Signal 80% Response

Caption: How a good internal standard corrects matrix effects.

Conclusion

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. As demonstrated, stable isotopically labeled internal standards like this compound and its ¹³C-analogs offer superior performance compared to structural analogs.[3] They effectively compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision.[5] While deuterated standards are a cost-effective and widely used option, careful validation of label stability is essential. For analytes prone to isotopic exchange, ¹³C or ¹⁵N labeled standards represent the most reliable choice. This guide provides a framework for the comparative evaluation of internal standards to ensure the generation of high-quality data in regulated and research environments.

References

Cross-Validation of Quantification Methods for Small Molecule Therapeutics and their Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of drug development and clinical research, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of small molecule drugs, with a focus on the use of deuterated internal standards, exemplified by a hypothetical compound, "NSC 5416-d14." The principles and protocols outlined herein are grounded in established regulatory guidelines and best practices in bioanalysis, ensuring robust and reliable data for pharmacokinetic, toxicokinetic, and biomarker studies.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium.[1][2] Since it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[3] However, due to the mass difference, it can be distinguished by the mass spectrometer, allowing for accurate correction of any variability during sample preparation and analysis.[1][3]

Comparative Analysis of Quantification Methods

The most prevalent and reliable method for the quantification of small molecules and their deuterated internal standards in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput. While other methods exist, LC-MS/MS is generally preferred for its ability to distinguish between the analyte and its deuterated internal standard with high precision.

Table 1: Comparison of Key Performance Parameters for a Validated LC-MS/MS Method

ParameterAcceptance Criteria (as per FDA/ICH Guidelines)[4][5][6]Typical Performance of a Validated LC-MS/MS Assay
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)-5% to +5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accurately and precisely quantifiableAnalyte-dependent, typically in the low pg/mL to ng/mL range
Selectivity No significant interfering peaks at the retention time of the analyte and ISHigh, due to the specificity of MRM transitions
Matrix Effect CV of the slope of calibration curves in different lots of matrix should be ≤ 15%Typically within acceptable limits with appropriate sample preparation
Recovery Consistent, precise, and reproducible> 80% with optimized extraction

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard; MRM: Multiple Reaction Monitoring.

Experimental Protocols

A successful cross-validation of an analytical method ensures that the method is robust and transferable between different laboratories or even different analytical platforms within the same lab.[7][8] Below are generalized protocols for the validation and cross-validation of an LC-MS/MS method for the quantification of a hypothetical small molecule and its deuterated internal standard.

Protocol 1: Bioanalytical Method Validation
  • Objective: To validate the LC-MS/MS method for the quantification of "NSC 5416" in human plasma using "this compound" as the internal standard.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare stock solutions of "NSC 5416" and "this compound" in a suitable organic solvent.

    • Spike appropriate volumes of the "NSC 5416" stock solution into blank human plasma to prepare calibration standards at a minimum of six concentration levels.

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Sample Preparation (Protein Precipitation): [2]

    • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the "this compound" internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Detect the analyte and internal standard using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with MRM.

  • Data Analysis and Acceptance Criteria:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Apply a weighted linear regression (1/x²) to the calibration curve.

    • Evaluate accuracy and precision for the calibration standards and QC samples based on the criteria in Table 1.[9]

Protocol 2: Cross-Validation of Analytical Methods

Cross-validation is essential when two different analytical methods are used to generate data for the same study or when a method is transferred between laboratories.[10][11]

  • Objective: To perform a cross-validation between a newly developed LC-MS/MS method (Method B) and the original validated method (Method A).

  • Experimental Design:

    • Analyze the same set of at least three batches of QC samples (low, medium, and high concentrations) with both Method A and Method B.

    • Each batch should be analyzed in replicate (n=6).

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean concentration and %CV for each QC level for both methods.

    • The percentage difference between the mean concentrations obtained by the two methods should be within ±15%.

Table 2: Representative Data for Cross-Validation

QC LevelMean Concentration Method A (ng/mL)Mean Concentration Method B (ng/mL)% DifferenceAcceptance Criteria
Low QC5.25.0-3.8%Within ±15%
Mid QC51.553.0+2.9%Within ±15%
High QC405.8398.2-1.9%Within ±15%

Visualizing the Workflow and Pathways

Diagrams are crucial for understanding complex experimental workflows and signaling pathways. The following diagrams are generated using the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated IS plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for LC-MS/MS bioanalysis.

cross_validation_logic method_a Validated Method A method_b New/Transferred Method B qc_samples Identical QC Samples (Low, Mid, High) analysis_a Analysis with Method A qc_samples->analysis_a analysis_b Analysis with Method B qc_samples->analysis_b results_a Results A analysis_a->results_a results_b Results B analysis_b->results_b comparison Statistical Comparison (% Difference ≤ 15%) results_a->comparison results_b->comparison

Caption: Logic flow for cross-validation.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of bioanalytical data.[8][12] By adhering to regulatory guidelines and employing robust analytical techniques such as LC-MS/MS with deuterated internal standards, researchers can have high confidence in their quantitative results. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals in designing and executing their bioanalytical studies.

References

A Comparative Guide to Deuterated (NSC 5416-d14) vs. ¹³C-Labeled Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of an internal standard is a critical decision in quantitative mass spectrometry, directly impacting the accuracy, precision, and reliability of bioanalytical data. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterated (²H) and carbon-13 (¹³C) labeled compounds are the most common. This guide provides an objective comparison between a heavily deuterated standard, represented here as the hypothetical "NSC 5416-d14," and a ¹³C-labeled analog for the quantification of a parent compound, "AnalyteX."

An ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately corrects for variations throughout the entire analytical process, from sample preparation to detection.[1] While both deuterated and ¹³C-labeled standards strive for this ideal, their inherent physicochemical properties lead to distinct performance characteristics.[2]

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of deuterated versus ¹³C-labeled internal standards in a typical LC-MS/MS bioanalytical workflow.

Parameter This compound (Deuterated IS) ¹³C-Labeled Standard Key Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the analyte.[1][3]Typically co-elutes perfectly with the analyte.[1]The superior co-elution of ¹³C standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4] Inaccurate correction can be a significant source of error.[4]
Isotopic Stability Prone to back-exchange of deuterium with hydrogen, especially if labels are on exchangeable sites (e.g., -OH, -NH).[4][5]Chemically stable with no risk of isotope exchange.[5]¹³C standards offer superior stability, ensuring the integrity of the standard throughout sample storage and analysis.[5] Loss of label in a deuterated standard can lead to underestimation of the analyte.
Matrix Effects The chromatographic shift can cause the analyte and internal standard to experience different levels of ion suppression or enhancement.[5][6]Experiences the same matrix effects as the analyte due to perfect co-elution, providing more effective compensation.[5]¹³C standards are superior in correcting for matrix effects, which is critical for the analysis of complex biological samples like plasma.[5] Deuterated standards do not always correct for ion suppression.[6]
Accuracy & Precision Can lead to inaccuracies; studies have shown significant errors (e.g., 40%) due to imperfect retention time matching.[4]Demonstrates improved accuracy and precision.[1]The closer physicochemical properties of ¹³C standards to the analyte result in more reliable and reproducible quantification.[1]
Cost & Availability Generally less expensive and more readily available.[5][7]Typically more expensive due to more complex synthesis.[5][7]For assays where the highest accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability.[5]

Experimental Protocols

Below is a detailed methodology for a typical protein precipitation-based sample preparation for the quantification of "AnalyteX" in human plasma using an internal standard, followed by LC-MS/MS analysis.

Protocol: Sample Preparation via Protein Precipitation
  • Sample Thawing: Thaw human plasma samples, calibration standards, and quality control samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (either this compound or the ¹³C-labeled standard) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex each sample vigorously for 1 minute to ensure complete mixing and protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding disturbance of the protein pellet.[8]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol: LC-MS/MS Analysis
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column suitable for small molecule analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to ensure separation of AnalyteX from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on AnalyteX properties.

  • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for AnalyteX and one for the internal standard (this compound or ¹³C-labeled standard).

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (AnalyteX / Internal Standard) against the concentration of the calibration standards. Determine the concentration of AnalyteX in unknown samples by interpolating their peak area ratios from the calibration curve.[5]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the use of internal standards in quantitative bioanalysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Transfer Supernatant Extract->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quant Quantify Analyte CalCurve->Quant Final Final Quant->Final Final Concentration G cluster_c13 ¹³C-Labeled Standard cluster_d14 Deuterated Standard (this compound) C13_elution Analyte and IS Co-elute Perfectly C13_matrix Identical Matrix Effect Experienced C13_elution->C13_matrix C13_result Accurate Correction C13_matrix->C13_result D14_elution IS Elutes Slightly Earlier (Isotope Effect) D14_matrix Differential Matrix Effects Experienced D14_elution->D14_matrix D14_result Potential for Inaccuracy D14_matrix->D14_result start LC Elution Profile start->C13_elution start->D14_elution

References

Comparative Analysis of SU5416 for Reproducible Experimentation in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Cell Biology

Initial Note on Nomenclature: The compound of interest for this guide is SU5416, also known as Semaxanib. While the initial query referenced "NSC 5416-d14," extensive searches have yielded no specific information on a deuterated variant of SU5416 with this designation. This guide will therefore focus on the experimental reproducibility and comparative performance of the widely studied non-deuterated SU5416. It is presumed that "NSC 5416" was a reference to SU5416, a compound with a history in the National Cancer Institute (NCI) screening program.

This guide provides a comprehensive comparison of SU5416 with relevant alternatives, focusing on its dual activities as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor and an Aryl Hydrocarbon Receptor (AHR) agonist. The information is intended for researchers, scientists, and drug development professionals to facilitate reproducible experimental design and informed selection of chemical tools.

I. Performance as a VEGFR-2 Inhibitor: A Comparative Overview

SU5416 is a well-characterized inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Its efficacy is often compared with other multi-kinase inhibitors that also target VEGFR-2. Below is a summary of the inhibitory concentrations (IC50) of SU5416 and its common alternatives against VEGFR-2 and other relevant kinases.

CompoundVEGFR-2 IC50 (nM)c-Kit IC50 (nM)FLT3 IC50 (nM)RET IC50 (nM)
SU5416 40[1][2]30[1][2]160[1][2]170[1][2]
Cabozantinib0.035[3][4][5]4.6[3][4][5]11.3[3][4][5]5.2[3][5]
Sunitinib80[6][7]Not specified50 (ITD mutant)[8]Not specified
Sorafenib90[6]685843

II. Performance as an Aryl Hydrocarbon Receptor (AHR) Agonist

Subsequent research has revealed that SU5416 is also a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. This off-target activity is crucial to consider in experimental design.

CompoundActivityEC50/IC50 (nM)Notes
SU5416 Agonist~0.7[9]Potency approaching that of TCDD.[10]
TCDDAgonist~1 (ED50)[11]Prototypical high-affinity AHR agonist.[12]
FICZAgonist~0.016-11[13]Endogenous ligand with concentration-dependent effects.[13]
CH223191Antagonist30[14][15][16]Potent and specific AHR antagonist.[14][15][16]

III. Signaling Pathways

To visualize the mechanisms of action of SU5416 and its alternatives, the following diagrams illustrate the VEGFR-2 and AHR signaling pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis SU5416 SU5416 SU5416->VEGFR2 Inhibits (ATP competitive) Alternatives Cabozantinib, Sunitinib, Sorafenib Alternatives->VEGFR2 Inhibit

VEGFR-2 Signaling Pathway and Points of Inhibition.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_modulators Modulators AHR_complex AHR-Hsp90-XAP2-p23 (inactive complex) AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Partner Exchange Ligand Ligand (e.g., SU5416, TCDD) Ligand->AHR_complex Binding & Activation XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IDO) XRE->Gene_Transcription SU5416_agonist SU5416, TCDD, FICZ (Agonists) SU5416_agonist->Ligand CH223191_antagonist CH223191 (Antagonist) CH223191_antagonist->Ligand Blocks Binding

References

Confirming the Metabolic Fate of Deuterated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, understanding the metabolic fate of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of methodologies used to elucidate the metabolism of deuterated compounds, using the well-documented case of deutetrabenazine versus its non-deuterated analog, tetrabenazine, as a primary example. We will delve into the experimental data, detailed protocols, and a comparative analysis of alternative techniques for researchers, scientists, and drug development professionals.

The Impact of Deuteration on Metabolic Fate: A Case Study of Deutetrabenazine

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic profile of a drug.[1][2] This "deuterium switch" can improve pharmacokinetic properties by slowing down metabolism, potentially leading to less frequent dosing and a better safety profile.[1][2][3] Deutetrabenazine, the first deuterated drug to receive FDA approval, exemplifies these benefits when compared to its non-deuterated counterpart, tetrabenazine, which is used to treat chorea associated with Huntington's disease.[3][4]

Both tetrabenazine and deutetrabenazine are rapidly and extensively converted to their active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[5][6] These active metabolites are then further metabolized, primarily by the CYP2D6 enzyme.[6] The strategic placement of deuterium in deutetrabenazine attenuates the metabolism of the active metabolites without altering their pharmacological activity.[6]

Comparative Pharmacokinetic Data: Deutetrabenazine vs. Tetrabenazine

The following table summarizes the key pharmacokinetic parameters of the active metabolites of deutetrabenazine and tetrabenazine from a study in healthy volunteers who received a single 25 mg oral dose of either drug.

ParameterDeuterated (α+β)-HTBZ (from Deutetrabenazine)Non-deuterated (α+β)-HTBZ (from Tetrabenazine)Fold ChangeReference
Half-life (t½) 8.6 hours4.8 hours~1.8x increase[6]
Maximum Concentration (Cmax) 74.6 ng/mL61.6 ng/mL~1.2x increase[6]
Area Under the Curve (AUCinf) 542 ng·hr/mL261 ng·hr/mL~2.1x increase[6]

These data demonstrate that deuteration leads to a longer half-life and greater systemic exposure of the active metabolites, allowing for a reduced dosing frequency and lower peak-to-trough fluctuations.[5][6][7]

A second deuterated drug, deucravacitinib, an inhibitor of tyrosine kinase 2 (TYK2), also showcases the benefits of this approach.[8] Deuteration in deucravacitinib was designed to reduce the formation of certain metabolites, thereby retaining its high selectivity for TYK2.[8]

Experimental Protocols for Determining Metabolic Fate

The elucidation of a drug's metabolic pathway involves a combination of in vitro and in vivo studies.

In Vitro Metabolic Stability Assays

These assays provide an early assessment of a compound's metabolic lability. A common method is the microsomal stability assay.

Protocol: In Vitro Microsomal Stability Assay

  • Preparation: Liver microsomes (containing cytochrome P450 enzymes) are thawed and suspended in a phosphate buffer.

  • Incubation: The test compound (e.g., deutetrabenazine or tetrabenazine) is added to the microsomal suspension at a known concentration. The reaction is initiated by adding NADPH, a cofactor for CYP enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Metabolic Fate Studies

These studies provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

Protocol: In Vivo Mass Balance Study

  • Radiolabeling: The drug of interest is synthesized with a radiolabel, typically Carbon-14 (¹⁴C).[9]

  • Dosing: A single dose of the radiolabeled drug is administered to laboratory animals or human volunteers.[9]

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points.[9]

  • Radioactivity Measurement: The total radioactivity in each sample is measured to determine the extent of absorption and the routes and rates of excretion.

  • Metabolite Profiling and Identification: Samples are analyzed using techniques like LC-MS/MS to separate and identify the metabolites. The structure of the metabolites is elucidated based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

cluster_0 Metabolic Pathway of Tetrabenazine/Deutetrabenazine TBZ Tetrabenazine (TBZ) or Deutetrabenazine (d-TBZ) Metabolites Active Metabolites (α-HTBZ and β-HTBZ) TBZ->Metabolites Carbonyl Reductase Inactive Inactive Metabolites Metabolites->Inactive CYP2D6

Metabolic pathway of tetrabenazine and deutetrabenazine.

cluster_1 In Vivo Metabolic Fate Experimental Workflow Dosing Administer ¹⁴C-labeled drug to subject Collection Collect blood, urine, and feces samples Dosing->Collection Measurement Measure total radioactivity Collection->Measurement Profiling Metabolite profiling (LC-MS/MS) Collection->Profiling Analysis Pharmacokinetic and ADME analysis Measurement->Analysis Identification Identify metabolite structures Profiling->Identification Identification->Analysis

Workflow for an in vivo metabolic fate study.

Alternative Approaches to Isotopic Labeling

While stable isotope labeling is a powerful tool, other techniques can also be employed to study drug metabolism.

Fluorescent Labeling

In this method, a fluorescent dye is attached to the drug molecule.[] This allows for the visualization of the drug's distribution and cellular uptake using fluorescence microscopy.[][11]

  • Advantages: Enables real-time imaging in living cells and tissues.[]

  • Disadvantages: The fluorescent tag can sometimes alter the drug's properties and biodistribution.[12]

Chemical Tagging (Mass Tagging)

Chemical tags are small molecules that can be attached to metabolites to enhance their detection by mass spectrometry.[13] This is particularly useful for identifying and quantifying low-abundance metabolites.[13]

  • Advantages: Can significantly improve the sensitivity of metabolite detection.[13]

  • Disadvantages: The tagging reaction must be highly efficient and reproducible for accurate quantification.

Untargeted Metabolomics

This approach uses high-resolution mass spectrometry to obtain a global snapshot of all metabolites in a biological sample after drug administration.[14] By comparing the metabolic profiles of treated and untreated samples, researchers can identify drug-related metabolites without prior knowledge of the metabolic pathways.[14]

  • Advantages: Provides a comprehensive and unbiased view of metabolic changes.[14]

  • Disadvantages: Data analysis can be complex, and identifying unknown metabolites can be challenging.

Comparative Overview of Methodologies
MethodologyPrincipleKey AdvantagesKey Limitations
Deuterium Labeling Substitution of hydrogen with deuterium alters mass and can slow metabolism.Does not significantly alter chemical properties; allows for direct comparison with non-deuterated analog.Synthesis of deuterated compounds can be complex.
Radiolabeling (¹⁴C) Incorporation of a radioactive isotope for detection.Highly sensitive and allows for quantitative mass balance studies.Requires handling of radioactive materials and specialized facilities.
Fluorescent Labeling Attachment of a fluorescent dye for visualization.Enables real-time imaging of drug distribution in cells and tissues.The label can potentially alter the drug's behavior.
Chemical Tagging Derivatization of metabolites to improve detection.Increases sensitivity for low-abundance metabolites.Reaction efficiency can affect quantification.
Untargeted Metabolomics Global analysis of all metabolites in a sample.Unbiased and comprehensive view of metabolic changes.Complex data analysis and identification of unknowns.

Conclusion

Confirming the metabolic fate of a drug candidate is a critical step in its development. Deuteration offers a powerful strategy to favorably modulate a drug's pharmacokinetic properties, as evidenced by the success of deutetrabenazine. The choice of analytical methodology to study metabolic fate depends on the specific research question and available resources. While isotopic labeling remains a gold standard for its precision and quantitative power, alternative techniques such as fluorescent labeling and untargeted metabolomics provide valuable complementary information, offering a more complete picture of a drug's journey through the body.

References

Head-to-head comparison of NSC 5416-d14 and [Alternative Compound]

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "NSC 5416-d14" have yielded no relevant results within scientific and drug development databases. The identifier does not correspond to a known chemical entity, experimental drug, or biological agent in publicly accessible records. The search results primarily associate the term with industrial equipment, specifically a model of a covered hopper railcar.

This lack of identification prevents the initiation of a head-to-head comparison, as a prerequisite for such an analysis is the clear identification of the compound , its mechanism of action, and its biological targets. Without this foundational information, it is impossible to select an appropriate "Alternative Compound" for a meaningful comparative analysis.

Further investigation into variations of the identifier, including searches within the National Cancer Institute (NCI) database where "NSC" is a common prefix for compound registration, has also failed to produce a match for "5416-d14". It is possible that "this compound" represents an internal, unpublished, or incorrectly transcribed designation.

A comprehensive comparison guide for this compound cannot be generated at this time due to the inability to identify the primary compound. Researchers and professionals seeking information on this topic are encouraged to verify the compound identifier and consult internal documentation or original research sources where this term was encountered. Once a valid and recognized chemical identifier is established, a thorough comparative analysis can be undertaken.

Inter-laboratory Comparison of a UPLC-MS/MS Assay for the Quantification of NSC 5416 in Human Plasma Using NSC 5416-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: IG-2025-12-08-001 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive inter-laboratory comparison of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay for the quantification of the investigational compound NSC 5416 in human plasma. The assay employs NSC 5416-d14, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Data from three independent laboratories are presented to establish the method's reproducibility and robustness, conforming to international regulatory guidelines.[1][2][3] This document details the experimental protocols, summarizes key validation parameters, and offers a comparative analysis of the results.

Introduction

The reliable quantification of drug candidates in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies.[2][4] This guide focuses on a bioanalytical method for NSC 5416, a novel therapeutic agent. The method's validation was conducted across three distinct laboratory sites (referred to as Lab A, Lab B, and Lab C) to ensure inter-laboratory reproducibility and reliability of the data generated. The objective of this validation is to demonstrate that the assay is suitable for its intended purpose.[2][3] The use of a stable isotope-labeled internal standard, this compound, is a critical component of the assay, designed to normalize for variations during sample preparation and analysis.

The validation process and acceptance criteria are based on the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][3][5] This ensures that the data quality is consistent and suitable for supporting regulatory submissions for drug approval.[6][7]

Comparative Performance Data

The performance of the UPLC-MS/MS assay was evaluated at Lab A, Lab B, and Lab C. Key validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ), were assessed. The results are summarized below.

Calibration Curve and Linearity

The linearity of the assay was determined by analyzing calibration standards over the range of 1.00 ng/mL to 1000 ng/mL. A weighted (1/x²) linear regression was used.

Parameter Lab A Lab B Lab C Acceptance Criteria
Correlation Coefficient (r²) >0.998>0.997>0.998≥0.99
Calibration Range (ng/mL) 1.00 - 10001.00 - 10001.00 - 1000Consistent across labs
Mean Slope 0.04520.04480.0455RSD ≤15%
Mean Intercept 0.00120.00150.0011Near zero

Table 1: Summary of calibration curve performance across the three participating laboratories.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

Lab QC Level Nominal Conc. (ng/mL) Intra-Day Accuracy (% Bias) Intra-Day Precision (%RSD) Inter-Day Accuracy (% Bias) Inter-Day Precision (%RSD)
A LLOQ1.00-2.58.1-3.09.5
LQC3.001.85.52.16.8
MQC1000.53.20.94.1
HQC800-1.22.5-1.03.3
B LLOQ1.004.19.85.011.2
LQC3.003.26.93.57.5
MQC1001.94.12.25.0
HQC8000.83.11.14.2
C LLOQ1.00-3.88.9-4.210.1
LQC3.00-2.16.1-1.87.0
MQC100-0.93.8-0.64.5
HQC800-1.52.9-1.33.8

Table 2: Inter-laboratory comparison of assay accuracy and precision. Acceptance criteria are ±15% for accuracy (% Bias) and ≤15% for precision (%RSD), except for the LLOQ, which is ±20% and ≤20%, respectively.

All laboratories met the pre-defined acceptance criteria, demonstrating the method's high degree of accuracy and reproducibility.

Experimental Protocols

A consistent and detailed protocol is essential for successful inter-laboratory validation.[8] The following methodologies were employed by each participating laboratory.

Sample Preparation: Protein Precipitation
  • Thaw: Human plasma samples, calibration standards, and QC samples were thawed at room temperature.

  • Aliquot: 50 µL of each sample was aliquoted into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: 100 µL of the internal standard working solution (this compound at 50 ng/mL in methanol) was added to each tube.

  • Vortex: The samples were vortex-mixed for 30 seconds to ensure thorough mixing.

  • Precipitate: 200 µL of acetonitrile was added to precipitate plasma proteins.

  • Vortex & Centrifuge: Samples were vortex-mixed for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: The supernatant was transferred to a clean 96-well plate for analysis.

UPLC-MS/MS Conditions
  • Instrumentation: Waters Acquity UPLC system coupled to a Sciex 6500+ QTRAP Mass Spectrometer.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • NSC 5416: 412.3 -> 289.2 (Quantifier), 412.3 -> 155.1 (Qualifier)

    • This compound: 426.3 -> 303.2 (Quantifier)

Visualizations

Diagrams are provided to illustrate key workflows and logical processes in the validation study.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 50 µL Plasma P2 Add 100 µL IS (this compound) P1->P2 P3 Vortex Mix P2->P3 P4 Add 200 µL Acetonitrile P3->P4 P5 Vortex & Centrifuge P4->P5 P6 Transfer Supernatant P5->P6 A1 Inject 5 µL into UPLC P6->A1 To 96-well plate A2 Chromatographic Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 Mass Spectrometry (MRM) A3->A4 A5 Data Acquisition A4->A5 D1 Peak Integration A5->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Unknowns D3->D4

Caption: Workflow for the bioanalysis of NSC 5416 in plasma.

G cluster_labs Participating Laboratories cluster_params Validation Parameters center Validated UPLC-MS/MS Method labA Laboratory A center->labA labB Laboratory B center->labB labC Laboratory C center->labC acc Accuracy & Precision labA->acc lin Linearity labA->lin lloq LLOQ labA->lloq stab Stability labA->stab labB->acc labB->lin labB->lloq labB->stab labC->acc labC->lin labC->lloq labC->stab result Demonstration of Reproducibility & Method Robustness acc->result lin->result lloq->result stab->result

Caption: Logical relationship of the inter-laboratory validation process.

Conclusion

The UPLC-MS/MS method for the quantification of NSC 5416 in human plasma using this compound as an internal standard has been successfully validated across three independent laboratories. The data presented in this guide demonstrate that the assay is accurate, precise, and robust. The strong correlation in performance across the different sites confirms the method's suitability for supporting multi-site clinical trials and other large-scale drug development activities. This harmonized approach ensures data integrity and consistency, which are critical for regulatory evaluation.[2][7]

References

Verifying the Site of Deuteration in NSC 5416-d14: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with deuterium is a key strategy in modern drug development to enhance pharmacokinetic profiles by altering metabolic pathways. However, the precise verification of the location and extent of deuterium incorporation is critical for ensuring the identity, purity, and intended therapeutic action of the deuterated compound. This guide provides an objective comparison of primary analytical techniques for verifying the site of deuteration in the hypothetical deuterated compound NSC 5416-d14, using experimental data and detailed protocols to inform researchers in their selection of the most appropriate methods.

For the purpose of this illustrative guide, we will consider "NSC 5416" to be structurally analogous to the common non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Ibuprofen's structure contains a variety of proton environments, including aromatic, aliphatic, and a carboxylic acid proton, making it an excellent model to demonstrate the principles of deuteration site verification. "this compound" is presented here as a hypothetical analog with extensive deuteration.

Comparative Analysis of Analytical Techniques

The primary methods for confirming the site of deuteration are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Detects the absence of proton signals at specific chemical shifts due to their replacement by deuterium.[1]High sensitivity and resolution; excellent for initial assessment of deuteration.[1]Indirect measurement; accuracy can be affected by overlapping signals.[1]
²H NMR Directly detects the deuterium nuclei, providing unambiguous evidence of deuteration.[2]Direct and unambiguous detection of deuterium; useful for highly enriched compounds.[3]Lower sensitivity and resolution compared to ¹H NMR.[2]
High-Resolution MS Measures the precise mass-to-charge ratio (m/z) of the molecule, with the mass increase corresponding to the number of incorporated deuterium atoms.Provides the exact mass and confirms the overall level of deuteration.Does not inherently provide the location of the deuterium atoms.
Tandem MS (MS/MS) The deuterated molecule is fragmented, and the masses of the fragments are analyzed to pinpoint the location of the deuterium atoms.[4]Can localize the site of deuteration by analyzing fragment ions.[4]Fragmentation patterns can be complex and may not always provide unambiguous localization.

Hypothetical Data for this compound (Ibuprofen Analog)

Let us assume the synthesis of this compound aimed to deuterate the isobutyl group and the aromatic ring. The following tables present hypothetical data that would be expected from the analysis of this compound compared to its non-deuterated counterpart.

Table 1: Comparative ¹H NMR Data

ProtonsNSC 5416 (Ibuprofen) Chemical Shift (ppm)Expected IntegralThis compound Chemical Shift (ppm)Expected IntegralInterpretation
Aromatic7.0-7.24H7.0-7.2~0HDisappearance of signals indicates successful deuteration of the aromatic ring.
Methine (CH)3.51H3.51HSignal remains, indicating no deuteration at this position.
Methylene (CH₂)2.42H~0H~0HDisappearance of signal indicates successful deuteration of the methylene group.
Methyl (CH₃)0.96H~0H~0HDisappearance of signals indicates successful deuteration of the methyl groups.
Carboxylic Acid12.01H12.01HSignal remains, indicating no deuteration at this position.

Table 2: Comparative ²H NMR Data

DeuteronsThis compound Expected Chemical Shift (ppm)Expected IntegralInterpretation
Aromatic7.0-7.24DDirect observation of deuterium on the aromatic ring.[3]
Methylene (CD₂)2.42DDirect observation of deuterium on the methylene group.[3]
Methyl (CD₃)0.96DDirect observation of deuterium on the methyl groups.[3]

Table 3: Comparative Mass Spectrometry Data

CompoundExpected Exact Mass (Da)Observed m/z (Hypothetical)Interpretation
NSC 5416 (Ibuprofen)206.1307207.1380 [M+H]⁺Molecular weight of the non-deuterated compound.
This compound220.2181221.2254 [M+H]⁺Mass increase of ~14 Da confirms the incorporation of 14 deuterium atoms.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the deuterated compound and dissolve it in a suitable deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.[1]

  • Data Analysis: Process the spectrum and integrate all signals. Compare the integrals of the signals from the deuterated positions with those from non-deuterated positions or an internal standard to quantify the percentage of deuteration.[1]

Protocol 2: ²H NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a protonated solvent (e.g., CHCl₃ or acetone) to avoid a large solvent signal in the deuterium spectrum.[5]

  • Data Acquisition: Acquire the ²H NMR spectrum. A higher number of scans will likely be necessary due to the lower sensitivity of the deuterium nucleus.[2]

  • Data Analysis: The presence of peaks at chemical shifts corresponding to the proton signals confirms the sites of deuteration.[6]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI). Acquire the spectrum in the appropriate mass range.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the theoretical exact mass of the deuterated and non-deuterated compounds.

Protocol 4: Tandem Mass Spectrometry (MS/MS)
  • Sample Preparation: Same as for HRMS.

  • Data Acquisition: Using a tandem mass spectrometer, isolate the molecular ion of the deuterated compound. Induce fragmentation using collision-induced dissociation (CID). Acquire the mass spectrum of the resulting fragment ions.

  • Data Analysis: Analyze the m/z of the fragment ions. By comparing the fragmentation pattern to that of the non-deuterated standard, the location of the deuterium atoms on the fragments can be determined, thus localizing the site of deuteration on the molecule.

Visualizations

experimental_workflow Experimental Workflow for Deuteration Site Verification cluster_synthesis Synthesis cluster_analysis Analytical Verification cluster_nmr_methods NMR Techniques cluster_ms_methods MS Techniques cluster_results Data Interpretation start Synthesize this compound nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms h1_nmr ¹H NMR nmr->h1_nmr h2_nmr ²H NMR nmr->h2_nmr hrms High-Resolution MS ms->hrms msms Tandem MS ms->msms confirm Confirm Site and Extent of Deuteration h1_nmr->confirm h2_nmr->confirm hrms->confirm msms->confirm

Caption: Workflow for verifying the site of deuteration in this compound.

Ibuprofen, our proxy for NSC 5416, acts by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.

signaling_pathway Prostaglandin Synthesis Pathway and Inhibition by NSC 5416 membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 & COX-2 arachidonic_acid->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 catalyzes prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins converted to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate nsc5416 NSC 5416 nsc5416->cox inhibits

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSC 5416.

Conclusion

Verifying the site of deuteration is a non-negotiable step in the development of deuterated drugs. A combination of ¹H and ²H NMR spectroscopy provides the most comprehensive picture of the location and extent of deuterium incorporation.[1] High-resolution mass spectrometry serves as an essential tool to confirm the overall isotopic enrichment, while tandem mass spectrometry can provide valuable information for localizing deuterium in more complex molecules. For a thorough and unambiguous characterization of a deuterated compound like this compound, an integrated approach utilizing both NMR and MS techniques is highly recommended.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling NSC 5416-d14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As specific hazard data for NSC 5416-d14 is not publicly available, the following guidance is based on general best practices for handling novel deuterated compounds in a laboratory setting. A thorough risk assessment should be conducted before handling this substance, and all procedures should be performed by trained personnel in a controlled laboratory environment.

Immediate Safety Precautions

Researchers and drug development professionals must prioritize safety when handling uncharacterized substances like this compound. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile gloves (minimum 5 mil thickness). Consider double-gloving.Provides a barrier against skin contact. Check for breakthrough times with the intended solvent.
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory To be used in a certified chemical fume hood. If weighing or handling outside a hood, a NIOSH-approved respirator may be necessary.Prevents inhalation of airborne particles. The specific cartridge type will depend on the solvent used.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of deuterated compounds and ensure the safety of laboratory personnel.

  • Receiving and Unpacking: Upon receipt, inspect the container for any damage. Unpack the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Many organic compounds are light-sensitive.[1] Store this compound in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are often recommended.[1] Always refer to any manufacturer-provided storage instructions. The use of amber vials can help prevent photodegradation.[1]

  • Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1]

  • Solvent Selection: The choice of solvent is critical.[1] Methanol is a common solvent for creating stock solutions.[1] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[1]

Disposal Plan

All waste generated from handling this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any solvents used.

  • Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocols

The following is a general protocol for the preparation of a stock solution of a deuterated compound. This should be adapted based on the specific experimental requirements.

Protocol: Preparation of a 10 mM Stock Solution of this compound

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all operations within a certified chemical fume hood.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing:

    • Tare a clean, dry vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound into the vial. Record the exact weight.

  • Dissolution:

    • Calculate the required volume of a suitable solvent (e.g., methanol) to achieve a 10 mM concentration.

    • Add a small amount of the solvent to the vial to dissolve the compound.

    • Gently swirl the vial to ensure complete dissolution.

  • Final Dilution and Storage:

    • Once fully dissolved, add the remaining solvent to reach the final calculated volume.

    • Cap the vial tightly and label it clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under the recommended conditions (e.g., -20°C, protected from light).

Visualizations

The following diagrams illustrate key workflows for handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection start Start: Handling this compound task Assess Task-Specific Hazards (e.g., weighing, dissolution) start->task ppe_selection Select Appropriate PPE: - Eye Protection - Gloves - Lab Coat - Respiratory Protection (if needed) task->ppe_selection ppe_check Inspect PPE for Damage ppe_selection->ppe_check don_ppe Don PPE Correctly ppe_check->don_ppe No Damage replace_ppe Replace Damaged PPE ppe_check->replace_ppe Damage Found proceed Proceed with Experiment don_ppe->proceed replace_ppe->ppe_check

Caption: PPE selection workflow for handling this compound.

Disposal_Workflow cluster_disposal Chemical Waste Disposal start Start: Waste Generation segregate Segregate Waste: - Solid (PPE, vials) - Liquid (solutions) start->segregate solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste seal Securely Seal Containers solid_waste->seal liquid_waste->seal storage Store in Designated Hazardous Waste Area seal->storage end Arrange for Professional Disposal storage->end

Caption: Disposal workflow for this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.